Kojic Acid
Description
Properties
IUPAC Name |
5-hydroxy-2-(hydroxymethyl)pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJNERDRQOWKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040236 | |
| Record name | Kojic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Kojic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol, ethyl ether, acetone, DMSO; slightly soluble in benzene, Soluble in water, acetone; slightly solluble in ether; insoluble in benzene, Sparingly soluble in pyridine | |
| Record name | KOJIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Prismatic needles from acetone, ethanol+ether or methanol+ethyl acetate, Crystals, Prisms, needles from acetone | |
CAS No. |
501-30-4 | |
| Record name | Kojic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kojic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kojic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01759 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | kojic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Kojic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-2-hydroxymethyl-4-pyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KOJIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K23F1TT52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KOJIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Kojic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153.5 °C, 161 °C | |
| Record name | Kojic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01759 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | KOJIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Kojic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling the Potential of Kojic Acid: A Technical Guide for Researchers
For Immediate Release
A Deep Dive into the Physicochemical Properties and Research Applications of Kojic Acid
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core physicochemical properties of this compound. This document provides an in-depth analysis of its characteristics and outlines key experimental protocols to facilitate its application in research and development.
Core Physicochemical Properties of this compound
This compound (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a naturally occurring fungal metabolite with a range of biological activities, most notably its inhibitory effect on tyrosinase, a key enzyme in melanin synthesis.[1][2] A thorough understanding of its physicochemical properties is fundamental for its effective application in research.
| Property | Value |
| Molecular Formula | C₆H₆O₄ |
| Molecular Weight | 142.11 g/mol [3][4] |
| Melting Point | 152-155 °C[4][5][6][7] |
| pKa | Approximately 7.9 - 9.4[3][5][8] |
| LogP (Octanol-Water) | -0.64[3][4] |
| Appearance | White to off-white crystalline powder[4][5][9] |
| Solubility | Water: Soluble[4][8]Ethanol: Soluble[3][10]Acetone: Soluble[3][4]DMSO: Soluble (approx. 16 mg/ml)[10]Ethyl Acetate: Slightly soluble[4]Ether: Slightly soluble[3][4]Chloroform: Slightly soluble[4]Benzene: Insoluble[3][4] |
| UV/Vis Spectroscopy | λmax at approximately 218 nm and 272 nm in various solvents[10][11] |
| Infrared Spectroscopy | Characteristic peaks for -OH, C=O, C=C, and C-O-C functional groups.[12][13][14] |
| NMR Spectroscopy | 1H and 13C NMR spectra have been characterized for structural elucidation.[15][16][17][18] |
| Stability | Sensitive to light, heat, and oxidation, especially in aqueous solutions at higher pH.[4][19][20] More stable in slightly acidic conditions (pH 3-5).[19][20] Adding antioxidants can enhance stability.[20] |
Mechanism of Action: Tyrosinase Inhibition
The primary mechanism by which this compound exerts its depigmenting effects is through the inhibition of tyrosinase. This enzyme contains a binuclear copper center essential for its catalytic activity in the melanin biosynthesis pathway. This compound acts as a chelating agent, binding to the copper ions in the active site of tyrosinase, thereby preventing the enzyme from converting L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor of melanin.[8][9][21][22] This inhibition is a key focus of research for applications in dermatology and cosmetology.
Experimental Protocols
Determination of Tyrosinase Inhibitory Activity (Mushroom Tyrosinase)
This protocol outlines a common in vitro method to assess the tyrosinase inhibitory potential of this compound.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (as a positive control and test substance)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 300 U/mL) in phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 2 mM) in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions to obtain a range of test concentrations. The final DMSO concentration in the well should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay in 96-well Plate:
-
Measurement:
-
Calculation of Inhibition:
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control (with DMSO) and A_sample is the absorbance in the presence of this compound.
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound in a sample.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of water and acetonitrile (e.g., 80:20 v/v).[12] The aqueous phase can be acidified (e.g., with 0.1% acetic acid) to improve peak shape.
-
Flow Rate: Typically 0.7-1.0 mL/min.[12]
-
Detection Wavelength: 268-280 nm.[12]
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound of a known concentration in the mobile phase or a suitable solvent.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
-
Sample Preparation:
-
Analysis:
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Stability Testing of this compound Formulations
This protocol provides a framework for assessing the stability of this compound in a formulation, based on ICH guidelines.
Methodology:
-
Formulation Preparation: Prepare the formulation containing this compound.
-
Storage Conditions: Store the formulation under various conditions as per ICH guidelines (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH). Photostability testing should also be conducted by exposing the formulation to a light source as described in ICH Q1B.
-
Testing Intervals: Test the formulation at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).
-
Analytical Procedures: At each time point, evaluate the following:
-
Appearance: Visual inspection for changes in color, odor, and phase separation.
-
pH: Measure the pH of the formulation.
-
Assay of this compound: Quantify the concentration of this compound using a validated stability-indicating HPLC method to determine any degradation.
-
Degradation Products: Monitor for the appearance of any degradation products.
-
Experimental and Research Workflow
The following diagram illustrates a typical workflow for the research and development of a product containing this compound, from initial characterization to formulation and stability testing.
This technical guide provides a foundational understanding of this compound for research applications. For more specific and detailed protocols, researchers are encouraged to consult the cited literature and relevant pharmacopeial standards.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosinase inhibition assay [bio-protocol.org]
- 4. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]
- 5. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound in Various Commercial Foods by HPLC [jstage.jst.go.jp]
- 8. In vitro and in silico studies of the inhibitory effects of some novel this compound derivatives on tyrosinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of this compound Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN1188700C - Method for quantitatively analyzing kojic dipalmitate and use thereof - Google Patents [patents.google.com]
- 12. This compound Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. insider.thefdagroup.com [insider.thefdagroup.com]
- 15. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jmp.ir [jmp.ir]
- 18. researchgate.net [researchgate.net]
- 19. database.ich.org [database.ich.org]
- 20. researchgate.net [researchgate.net]
- 21. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 22. database.ich.org [database.ich.org]
Spectroscopic Analysis of Kojic Acid: A Technical Guide for Structural Elucidation
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the core spectroscopic techniques used for the structural elucidation and characterization of Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). By leveraging Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can unequivocally confirm the molecular structure, identify functional groups, and assess the purity of this important fungal metabolite.
Introduction to this compound
This compound is a naturally occurring pyranone produced by several species of fungi, particularly Aspergillus oryzae.[1] Its structure, featuring a γ-pyrone ring with hydroxyl and hydroxymethyl substituents, is responsible for its well-known application as a tyrosinase inhibitor in the cosmetics and food industries for skin whitening and preventing enzymatic browning.[1][2] Accurate structural confirmation via spectroscopic methods is a critical step in quality control, synthesis verification, and the development of new derivatives.
Spectroscopic Characterization Workflow
The structural elucidation of this compound is a multi-faceted process where each spectroscopic technique provides complementary information. The data from these independent analyses are then combined to build a complete and unambiguous picture of the molecule's architecture.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to identify the presence of chromophores and conjugated systems within a molecule. For this compound, this technique confirms the π-electron system of the γ-pyrone ring.
Experimental Protocol
-
Solvent Selection: Use a UV-transparent solvent, such as distilled water, methanol, or ethanol.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 40 µg/mL).[3]
-
Calibration Curve: Create a series of dilutions from the stock solution (e.g., 4, 8, 12, 16, 20 µg/mL) to establish a calibration curve for quantitative analysis.[3]
-
Sample Preparation: Dissolve the unknown this compound sample in the chosen solvent to a concentration within the linear range of the calibration curve.
-
Data Acquisition: Using a dual-beam UV-Vis spectrophotometer, scan the sample from approximately 400 nm to 200 nm, using the pure solvent as a blank.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Data Summary: UV-Vis Spectroscopy
| Parameter | Typical Value | Solvent | Reference |
| λmax | ~269 nm | Distilled Water | [3] |
| λmax | ~268 nm | Saline Solution | [4] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol (KBr Pellet Method)
-
Sample Preparation: Mix approximately 1-2 mg of dry this compound powder with 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or semi-transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Analysis: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups in this compound.
Data Summary: FTIR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3270 - 3179 | O-H Stretch (H-bonded) | Ring & Aliphatic -OH | [5] |
| ~3074 | C-H Stretch | Vinylic C-H | [6] |
| ~2925 | C-H Stretch | Aliphatic C-H (-CH₂) | [5] |
| ~1630 | C=O Stretch | γ-Pyrone Ketone | [6] |
| ~1577 | C=C Stretch | Ring Alkene | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Experimental Protocol
-
Solvent Selection: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ (MeOD) or DMSO-d₆).
-
Sample Preparation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Place the tube in the NMR spectrometer (e.g., 400 or 500 MHz).[6][7] Acquire the ¹H spectrum, followed by the ¹³C spectrum. For more detailed analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.[7]
-
Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign chemical shifts (δ) for both ¹H and ¹³C spectra, using the residual solvent peak as an internal reference.
Data Summary: ¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent | Reference |
| ~7.97 | Singlet | 1H | H-1 (Ring Proton) | MeOD | [7] |
| ~6.52 | Singlet | 1H | H-4 (Ring Proton) | MeOD | [7] |
| ~4.43 | Singlet | 2H | H-6 (-CH₂OH) | MeOD | [7] |
Data Summary: ¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment | Solvent | Reference |
| ~176.9 | C-3 (C=O) | MeOD | [7] |
| ~170.4 | C-5 (C-OH) | MeOD | [7] |
| ~147.4 | C-2 | MeOD | [7] |
| ~141.0 | C-4 | MeOD | [7] |
| ~110.7 | C-1 | MeOD | [7] |
| ~61.2 | C-6 (-CH₂OH) | MeOD | [7] |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. Fragmentation patterns provide additional structural clues.
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1-10 µg/mL).
-
Infusion: Introduce the sample into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) via direct infusion or after separation by Liquid Chromatography (LC).[6][7]
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For high-resolution mass spectrometry (HRMS), use an instrument like a TOF (Time-of-Flight) or Orbitrap analyzer to obtain the exact mass.[6]
-
Fragmentation (MS/MS): Select the molecular ion peak ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum for further structural analysis.
-
Analysis: Determine the m/z of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic neutral losses or fragments.
Data Summary: Mass Spectrometry
| Parameter | Value | Ionization Mode | Reference |
| Molecular Formula | C₆H₆O₄ | - | [1] |
| Molecular Weight | 142.11 g/mol | - | [1] |
| [M+H]⁺ (HRMS) | 143.0335 | ESI (+) | [8] |
| Common Fragments | m/z 125 ([M+H-H₂O]⁺), 114 ([M+H-CHO]⁺), 97 ([M+H-H₂O-CO]⁺) | ESI (+) | Inferred |
Combined Spectroscopic Interpretation
No single technique provides all the necessary information for structural elucidation. The power of this approach lies in combining the data from all four analyses to build a conclusive structural proof.
References
- 1. This compound | C6H6O4 | CID 3840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and properties of the this compound dimer and its potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Functional Groups of Kojic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a naturally occurring metabolite produced by several species of fungi, particularly Aspergillus oryzae.[1][2][3] First isolated in 1907, it has garnered significant interest across the cosmetic, pharmaceutical, and food industries.[3][4] Its biological activities are intrinsically linked to its unique chemical architecture, most notably its ability to chelate metal ions. This property is the foundation of its principal application as a tyrosinase inhibitor for skin lightening and the management of hyperpigmentation.[4][5][6] Beyond dermatology, this compound and its derivatives have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and anti-proliferative properties.[6]
This technical guide provides a detailed examination of the chemical structure, functional groups, and physicochemical properties of this compound. It includes detailed experimental protocols for its characterization and functional assessment and explores its mechanism of action, including its influence on key cellular signaling pathways.
Chemical Structure and Functional Groups
This compound is a heterocyclic organic compound belonging to the pyranone class.[1][4] Its IUPAC name is 5-hydroxy-2-(hydroxymethyl)pyran-4-one, and its molecular formula is C₆H₆O₄.[1][2]
Caption: Chemical structure and key functional groups of this compound.
The molecule's core is a γ-pyrone ring , a six-membered heterocyclic ring containing an oxygen atom, a ketone group, and two carbon-carbon double bonds.[4] The key functional groups that dictate its chemical reactivity and biological activity are:
-
Primary Alcohol Group (-CH₂OH) at C2: This hydroxymethyl group can undergo reactions typical of primary alcohols, such as esterification and oxidation. It also contributes to the molecule's polarity and solubility.
-
Enolic Hydroxyl Group (-OH) at C5: This acidic hydroxyl group is adjacent to the ring's ketone. Its ability to be deprotonated allows this compound to act as a potent bidentate chelating agent, particularly for divalent and trivalent metal ions like Cu²⁺ and Fe³⁺.[2][6] This chelation is central to its mechanism of tyrosinase inhibition.
-
Ketone Group (C=O) at C4: This group, conjugated with the ring's double bonds, forms an α,β-unsaturated ketone system. It influences the electron distribution within the ring and contributes to the acidity of the adjacent C5-hydroxyl group.
Physicochemical Properties
The functional groups of this compound determine its physical and chemical properties, which are critical for its formulation and delivery in various applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆O₄ | [1][2] |
| Molar Mass | 142.11 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 152-155 °C | [2][5][7] |
| pKa | 9.40 | [2] |
| Solubility | Soluble in water, alcohol, and acetone. Slightly soluble in ether and ethyl acetate. | [5] |
| UV Absorption (λmax) | ~269 nm (in Chloroform) | [5] |
| Stability | Sensitive to light and air; prone to oxidation, which can be accelerated by heat. More stable in acidic conditions (optimal pH 3-5). | [7][8] |
Mechanism of Action: Tyrosinase Inhibition
The most well-documented biological function of this compound is the inhibition of tyrosinase, the key copper-containing enzyme in the melanin biosynthesis pathway.[6][9] Melanin synthesis begins with the oxidation of L-tyrosine to dopaquinone, a reaction catalyzed by tyrosinase.[10] this compound exerts its inhibitory effect primarily by chelating the copper ions (Cu²⁺) within the active site of the tyrosinase enzyme.[6][9][11] This action renders the enzyme inactive, thus blocking the initial step of melanogenesis.
Kinetic studies have revealed that this compound acts as a competitive inhibitor of the monophenolase activity (L-tyrosine to L-DOPA) and a mixed-type inhibitor of the diphenolase activity (L-DOPA to dopaquinone) of mushroom tyrosinase.[12][13] It is also described as a slow-binding inhibitor, meaning an active form of the enzyme is required before the inhibitor can bind effectively.[12][14]
Caption: Mechanism of tyrosinase inhibition by this compound via copper chelation.
Involvement in Cellular Signaling Pathways
Recent research has shown that this compound's biological effects extend beyond direct enzyme inhibition, involving the modulation of key cellular signaling pathways, particularly those related to inflammation and cell survival.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound has been demonstrated to be a potential inhibitor of NF-κB activation in human keratinocytes.[9] It can suppress NF-κB activity induced by stimuli like ultraviolet radiation.[9] This anti-inflammatory action is significant, as inflammation can often trigger or exacerbate hyperpigmentation.
-
PI3K/Akt/mTOR Pathway: In studies related to osteoarthritis, this compound was found to suppress the activation of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell proliferation, survival, and growth. Its modulation suggests that this compound may have applications in diseases characterized by aberrant cell signaling.
Caption: this compound's inhibitory effects on NF-κB and PI3K/Akt signaling pathways.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay (In Vitro)
This assay is a standard method to quantify the inhibitory potential of a compound against tyrosinase activity, using L-DOPA as a substrate. This compound is typically used as a positive control.
Materials:
-
Mushroom Tyrosinase (e.g., 30 U/mL solution)
-
L-DOPA (e.g., 10 mM solution)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: In a 96-well plate, add the following to each well:
-
100 µL of 0.1 M phosphate buffer (pH 6.8).
-
40 µL of mushroom tyrosinase solution (30 U/mL).
-
20 µL of the test compound at various concentrations (dissolved in DMSO). For the control well, add 20 µL of DMSO.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at room temperature for 10 minutes.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to each well.
-
Incubation: Incubate the plate at 37°C for 20 minutes.[5]
-
Measurement: Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.[5][7]
-
Calculation: Calculate the percentage of tyrosinase inhibition using the following formula:[5]
-
% Inhibition = [ ( (E - Eb) - (T - Tb) ) / (E - Eb) ] * 100
-
Where:
-
E = Absorbance of the enzyme reaction (control)
-
Eb = Absorbance of the enzyme blank
-
T = Absorbance of the test sample
-
Tb = Absorbance of the test blank
-
-
-
IC₅₀ Determination: Plot the percentage inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Caption: General experimental workflow for the in vitro tyrosinase inhibition assay.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the determination of this compound in various samples, such as cosmetic creams or food products.
Materials & Equipment:
-
HPLC system with a UV or Diode-Array Detector (DAD)
-
Reverse-phase column (e.g., C18, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 0.1 M sodium dihydrogenphosphate and methanol (e.g., 97:3 v/v) or a gradient of acetonitrile and water with 0.1% acetic acid.[8][12]
-
This compound standard
-
Sample preparation solvents (e.g., 50% methanol)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Extraction:
-
For solid samples (e.g., food, creams), weigh a known amount and extract with a suitable solvent (e.g., 50% methanol).[8]
-
Vortex or sonicate the mixture to ensure complete extraction.
-
Centrifuge the sample to pellet solid debris.
-
-
Filtration: Filter the supernatant (from sample extraction) or the standard solutions through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the sample.
-
Production and Purification
Commercially, this compound is produced via aerobic fermentation using strains of Aspergillus, such as A. oryzae or A. flavus, with glucose or other carbohydrate sources.[15]
Fermentation:
-
A suitable strain is cultivated in a seed culture and then transferred to a large-scale fermenter.
-
The fermentation medium contains a carbon source (e.g., glucose, starch), a nitrogen source, and essential minerals.[15]
-
The fermentation is carried out under controlled conditions of temperature (e.g., 32-36°C), pH, and aeration.[16][17]
Purification:
-
Broth Separation: After fermentation, the fungal biomass is separated from the fermentation broth by filtration.
-
Concentration & Crystallization: The broth, containing dissolved this compound, is concentrated by evaporation under reduced pressure. As the solution becomes supersaturated, it is cooled to induce crystallization.[16]
-
Recrystallization: The crude crystals are separated and can be purified further by repeated crystallization from a suitable solvent (e.g., ethanol, acetone) to remove impurities.[13]
-
Decolorization & Ion Exchange: For higher purity, the this compound solution may be treated with activated carbon to remove color impurities and passed through a cation exchange resin to remove metal ions.[16][17]
-
Drying: The final purified crystals are dried to yield the final product.
Conclusion
This compound possesses a simple yet elegant γ-pyrone structure with highly reactive functional groups that define its significant biological activities. The enolic hydroxyl and adjacent ketone groups enable potent metal chelation, which is the cornerstone of its well-established role as a tyrosinase inhibitor. Further research continues to uncover its influence on complex cellular signaling pathways like NF-κB and PI3K/Akt, suggesting a broader therapeutic potential beyond its current applications in dermatology and food science. The standardized protocols for its analysis and functional assessment are crucial for quality control and the development of new, more stable, and efficacious derivatives for the pharmaceutical and cosmetic industries. A thorough understanding of its chemical and biological profile is essential for professionals seeking to harness its full potential.
References
- 1. This compound alleviates osteoarthritis by attenuating inflammation and restoring impaired autophagy through regulating NF-κB and PI3K/AKT/mTOR signaling pathways: An in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 4. Quantitative Determination of α-Arbutin, β-Arbutin, this compound, Nicotinamide, Hydroquinone, Resorcinol, 4-Methoxyphenol, 4-Ethoxyphenol, and Ascorbic Acid from Skin Whitening Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosinase inhibition assay [bio-protocol.org]
- 6. Synthesis and tyrosinase inhibitory properties of some novel derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a potential inhibitor of NF-kappaB activation in transfectant human HaCaT and SCC-13 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. activeconceptsllc.com [activeconceptsllc.com]
- 12. Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, this compound, octinoxate, avobenzone, BHA and BHT in skin-whitening cream - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Purification of this compound - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 14. CN1188700C - Method for quantitatively analyzing kojic dipalmitate and use thereof - Google Patents [patents.google.com]
- 15. scispace.com [scispace.com]
- 16. CN105112470A - Production process of this compound for whitening and freckle-removing cosmetics - Google Patents [patents.google.com]
- 17. CN1417341A - this compound producing process - Google Patents [patents.google.com]
An In-Depth Technical Guide to the In Vitro Antioxidant Properties of Kojic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kojic acid (KA), a natural metabolite produced by several species of fungi, is widely recognized for its application in the cosmetics industry as a tyrosinase inhibitor and skin-lightening agent.[1][2][3] Beyond its effects on melanogenesis, this compound and its synthesized derivatives possess significant antioxidant properties that are of great interest in the pharmaceutical and therapeutic fields. These properties are primarily attributed to its ability to scavenge free radicals and chelate transition metal ions, thereby mitigating oxidative stress.[1][4] However, the inherent instability and potential for skin irritation of this compound have prompted the development of numerous derivatives, such as esters and Schiff bases, to enhance stability, bioavailability, and efficacy.[2][5] This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound and its derivatives, detailing the experimental protocols used for their evaluation and presenting quantitative data to facilitate comparative analysis.
Mechanism of Antioxidant Action
The antioxidant activity of this compound and its derivatives stems from two primary chemical mechanisms:
-
Free Radical Scavenging: The core structure of this compound, specifically its enolic hydroxyl group, can donate a hydrogen atom to unstable free radicals (like DPPH• or ABTS•+). This process neutralizes the radical, terminating the oxidative chain reaction. Derivatives of this compound are often designed to enhance this hydrogen-donating ability.[1][4]
-
Metal Ion Chelation: The γ-pyrone structure, featuring a ketone and a neighboring hydroxyl group, provides an effective site for chelating divalent transition metal ions such as copper (Cu²⁺) and iron (Fe³⁺).[1][5][6] By binding these metal ions, this compound prevents their participation in Fenton-type reactions, which are a major source of highly reactive hydroxyl radicals (•OH) in biological systems. This chelation activity is also the basis for its well-known tyrosinase inhibitory effect, as it binds to the copper ion in the enzyme's active site.[1][6]
Caption: Dual antioxidant mechanisms of this compound derivatives.
Quantitative Analysis of Antioxidant Activity
The antioxidant capacity of this compound and its derivatives is commonly quantified using various in vitro assays. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to scavenge 50% of the radicals. A lower IC₅₀ value indicates a higher antioxidant potency.
Table 1: DPPH Radical Scavenging Activity of this compound Derivatives
| Compound | IC₅₀ (µM) | Notes |
| This compound-Amino Pyridine Derivative (4h, R = 3-NO₂) | >200 (37.21% inhibition at 200 µM) | Phenyl ring substitution with electron-withdrawing groups was evaluated.[7] |
| This compound-Amino Pyridine Derivative (4i, R = 3-NO₂-4-MeO) | 120.59 | Exhibited the highest activity among the series tested.[7] |
| This compound Triazol Thiosemicarbazide Schiff Base (6p) | 10.53 | Showed the strongest DPPH scavenging activity in its series.[8] |
Table 2: ABTS Radical Scavenging Activity of this compound Derivatives
| Compound | IC₅₀ (µM) | Notes |
| This compound Triazol Thiosemicarbazide Schiff Base (6w) | 3.03 | Exhibited the most potent ABTS scavenging activity in its series.[8] |
Note: Data for this compound itself and a wider range of derivatives are often reported under varying experimental conditions, making direct comparison challenging. The tables above summarize data where derivatives were explicitly compared within the same study.
Detailed Experimental Protocols
Accurate and reproducible assessment of antioxidant activity requires standardized protocols. The following sections detail the methodologies for the most common assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a deep purple-colored molecule. Upon reduction, the color fades to a light yellow, and the change in absorbance is measured spectrophotometrically.[9][10]
Protocol:
-
Reagent Preparation:
-
Sample Preparation:
-
Dissolve this compound or its derivatives in the same solvent as the DPPH solution to create a stock solution.
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
Incubation:
-
Measurement:
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 (where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentrations.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities and safety data of this compound and its derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, in vitro, and in silico evaluations of this compound derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on the synthesis and biological activity of this compound triazol thiosemicarbazide Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPPH Radical Scavenging Assay [mdpi.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Antioxidant activity analysis [bio-protocol.org]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Kojic Acid in Scientific Literature
Abstract
This compound (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a naturally occurring fungal metabolite with significant applications across the cosmetic, food, and pharmaceutical industries. Its discovery over a century ago initiated a cascade of research into its biosynthesis, chemical properties, and biological activities. This technical guide provides a comprehensive overview of the history and scientific discovery of this compound, detailing its initial isolation, structural elucidation, and the evolution of its production methodologies. It presents key quantitative data from historical and modern studies in a structured format, outlines detailed experimental protocols for its production and analysis, and visualizes critical pathways and workflows to offer a thorough resource for scientific and professional audiences.
Discovery and Historical Milestones
The history of this compound is rooted in early 20th-century Japanese microbiology and chemistry.
-
1907: The Initial Discovery The journey of this compound began when Dr. K. Saito, a Japanese scientist, first isolated a novel crystalline compound from the mycelium of Aspergillus oryzae.[1][2] This fungus was cultivated on steamed rice, a traditional Japanese starter culture known as "koji" (麹), which is fundamental to the production of sake, miso, and soy sauce.[1][2]
-
1913: Naming the Compound The compound was given the name "this compound" by Dr. T. Yabuta in 1913, a direct homage to the "koji" fungus from which it was first derived.[1]
-
1924: Structural Elucidation Dr. Yabuta continued his research and, in 1924, successfully determined the chemical structure of this compound, identifying it as 5-hydroxy-2-hydroxymethyl-4-pyranone.[1] This foundational work paved the way for understanding its chemical properties and potential applications.
-
Early Observations and Applications A key observation that spurred further research was the noticeably smooth and fair hands of workers in Japanese sake breweries.[3] This anecdotal evidence suggested a skin-lightening property, which was later scientifically attributed to this compound's presence as a byproduct of the fermentation process.[3][4] This led to its development as a cosmetic ingredient. In 1988, this compound was officially approved by the Ministry of Health, Labour and Welfare of Japan as an active skin-brightening ingredient.[3]
Production of this compound: From Laboratory to Industrial Scale
This compound is a secondary metabolite produced through aerobic fermentation by various fungi, primarily from the Aspergillus genus, including A. oryzae, A. flavus, and A. tamarii.[1]
Fermentation Principles
The production of this compound relies on providing a suitable carbon source to the fungus under controlled environmental conditions. Glucose has historically been identified as the most effective carbon source for high yields.[3] The biosynthesis is a complex process where glucose is converted enzymatically into this compound.[1][5] Research has shown that this compound synthesis often commences when the fungal culture reaches a stationary growth phase and ceases upon the depletion of the glucose substrate.[6]
Optimization of Production
Over the decades, significant research has focused on optimizing fermentation conditions to maximize yield. Key parameters that have been studied and manipulated include the choice of microbial strain, medium composition (carbon and nitrogen sources), pH, temperature, and aeration.
Table 1: Optimal Conditions for this compound Production by Various Aspergillus Strains
| Strain | Carbon Source (Concentration) | Nitrogen Source (Concentration) | Initial pH | Temperature (°C) | Max Yield (g/L) | Reference |
| Aspergillus oryzae MK107-39 | 100 g/L | Peptone (4 g/L) | 6.0 | 29 | 88.8 | [6] |
| Aspergillus parasiticus | Glucose (6%) | Yeast Extract (1%) | 5.0 | 28 | 34.38 | [2] |
| Aspergillus flavus (Mutant) | Glucose | - | - | - | 61.78 | [3] |
| Aspergillus flavus (Link 44-1) | Glucose | - | - | - | 45.3 | |
| Aspergillus flavus (No. 7) | Molasses Medium | - | - | 30 | 53.5 | [7] |
| Aspergillus oryzae (Mutant) | Glucose (200 g/L) | Yeast Extract (6 g/L) | - | - | 139.24 | [8] |
Biological Activity: Mechanism of Action
The primary biological activity that makes this compound commercially valuable is its ability to inhibit tyrosinase.
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme responsible for the first two steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[9] Dopaquinone is a precursor for melanin, the pigment responsible for coloration in skin, hair, and eyes.
This compound functions as a potent, reversible, and competitive inhibitor of tyrosinase.[10][11] Its inhibitory action is primarily due to its ability to chelate the copper ions (Cu²⁺) within the active site of the enzyme.[12] By binding to these essential ions, this compound effectively blocks the enzyme's catalytic function, thereby preventing the synthesis of melanin.
Table 2: Tyrosinase Inhibitory Activity (IC₅₀) of this compound
| Enzyme Source | Substrate | IC₅₀ Value (µM) | Reference |
| Mushroom Tyrosinase | L-DOPA | 121 ± 5 | [10] |
| Mushroom Tyrosinase | - | 48.62 ± 3.38 | [13] |
| Mushroom Tyrosinase | - | 16.6 | [13] |
| Human Tyrosinase | - | > 500 | [9] |
Note: IC₅₀ values can vary significantly based on the enzyme source (e.g., mushroom vs. human) and assay conditions.[9]
Key Experimental Protocols
This section provides detailed methodologies for the production, purification, and analysis of this compound, synthesized from descriptions in scientific literature.
Protocol for this compound Production via Submerged Fermentation
This protocol is based on methodologies developed for Aspergillus species.
-
Inoculum Preparation: a. Prepare slant cultures of the desired Aspergillus strain (e.g., A. flavus, A. oryzae) on a suitable agar medium. b. After 7-10 days of incubation, prepare a spore suspension by adding sterile distilled water to the slant and gently agitating. c. Adjust the final spore concentration to approximately 5 x 10⁶ spores/mL.[7]
-
Fermentation Medium Preparation: a. Prepare the liquid fermentation medium. A typical composition per liter is:
- Glucose: 100 g
- Yeast Extract: 5.0 g
- KH₂PO₄: 1.0 - 1.5 g[7]
- MgSO₄·7H₂O: 0.5 g[7] b. Adjust the initial pH of the medium to between 3.0 and 5.0 using HCl or NaOH.[2][7] c. Dispense the medium into Erlenmeyer flasks (e.g., 50 mL in 250 mL flasks) and sterilize by autoclaving at 121°C for 20 minutes.[7]
-
Fermentation Process: a. After cooling, inoculate each flask with 2 mL of the prepared spore suspension.[7] b. Incubate the flasks at 28-30°C on a rotary shaker at 180-220 rpm for 10-12 days.[2][7]
Protocol for Extraction and Purification of this compound
This protocol describes a common method for isolating crystalline this compound from the fermentation broth.
-
Mycelium Removal: a. After fermentation, filter the broth through cheesecloth or a similar filter to remove the fungal mycelium. b. Centrifuge the resulting filtrate at high speed (e.g., 5000-6500 rpm) for 15 minutes to remove any remaining solids.[7][14]
-
Concentration and Crystallization: a. Transfer the clarified fermentation broth to a rotary evaporator. b. Concentrate the broth under vacuum at a temperature of 70-80°C until crystals begin to form.[14][15] c. Cool the concentrated solution to a low temperature (2-5°C) and maintain for several hours (up to 24 hours) to allow for complete crystallization.[15][16] d. Collect the crude this compound crystals by vacuum filtration.
-
Decolorization and Recrystallization: a. Dissolve the crude crystals in hot distilled water (e.g., at 70-85°C) to create a concentrated solution.[15] b. Add powdered activated carbon (typically 0.5-2% of the solution volume) to the hot solution.[14][15] c. Maintain the temperature and stir for 30-60 minutes to decolorize the solution. d. Filter the hot solution to remove the activated carbon. e. Repeat steps 2c and 2d (cooling and filtration) to obtain purified, white, needle-like crystals of this compound.[15] f. Dry the final product under vacuum. Purity can be assessed via HPLC.
Protocol for Mushroom Tyrosinase Inhibition Assay
This protocol outlines a standard colorimetric method to determine the inhibitory effect of this compound on mushroom tyrosinase.
-
Reagent Preparation: a. Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8. b. Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 30 U/mL) in the phosphate buffer.[11] c. Substrate Solution: Prepare a stock solution of L-DOPA (e.g., 8 mM) in the phosphate buffer.[11] d. Inhibitor Solution: Prepare a series of dilutions of this compound in the phosphate buffer (e.g., ranging from 7.5 µM to 960 µM).[11]
-
Assay Procedure: a. In a 96-well microplate, add the following to each well:
- Phosphate Buffer
- 20 µL of tyrosinase solution
- 20 µL of this compound solution (or buffer for the control) b. Pre-incubate the mixture for 10 minutes at room temperature. c. Initiate the reaction by adding 160 µL of the L-DOPA substrate solution to each well.[17] d. Immediately measure the absorbance at 475 nm (corresponding to dopachrome formation) using a microplate reader. e. Continue to record the absorbance at 1-minute intervals for 25-30 minutes.[11]
-
Data Analysis: a. Calculate the rate of reaction (V) for each concentration of the inhibitor. b. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 c. Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity).
Visualizations: Pathways and Workflows
Biosynthetic Pathway of this compound from Glucose
The biosynthesis of this compound from glucose involves a direct conversion pathway mediated by enzymes such as oxidases and dehydrogenases.
Caption: Direct enzymatic conversion of glucose to this compound.
Experimental Workflow for this compound Production and Purification
This diagram outlines the major steps from fungal culture to purified product.
Caption: Workflow for this compound production and purification.
Mechanism of Tyrosinase Inhibition by this compound
This diagram illustrates the chelation of copper ions in the tyrosinase active site.
Caption: this compound chelates copper ions, inactivating tyrosinase.
References
- 1. researchgate.net [researchgate.net]
- 2. api.fspublishers.org [api.fspublishers.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemo-enzymatic three-step conversion of glucose to this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Production from Agro-Industrial By-Products Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in silico studies of the inhibitory effects of some novel this compound derivatives on tyrosinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.innovareacademics.in [journals.innovareacademics.in]
- 15. CN105837543A - Method for extracting refined this compound from fermentation broth - Google Patents [patents.google.com]
- 16. Purification of this compound - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 17. Combined Kinetic Studies and Computational Analysis on this compound Analogs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Fungal Strains with High-Yield Kojic Acid Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kojic acid (5-hydroxy-2-hydroxymethyl-γ-pyrone) is a secondary metabolite produced by several species of fungi, most notably from the Aspergillus genus.[1][2][3] It has garnered significant commercial interest due to its wide range of applications in the cosmetic, food, and pharmaceutical industries.[1][2][4] In cosmetics, it is a well-known tyrosinase inhibitor, functioning as a skin-lightening agent.[2] Its ability to chelate metals and act as an antioxidant also makes it a valuable food additive to prevent browning and spoilage.[4] Furthermore, this compound exhibits antibacterial and antifungal properties, highlighting its potential in medical applications.[1] The increasing demand for this compound necessitates the development of high-yield production strategies, focusing on potent fungal strains and optimized fermentation processes. This guide provides a comprehensive overview of high-yield this compound producing fungal strains, detailed experimental protocols for strain improvement and fermentation, and a summary of the key biosynthetic pathways.
High-Yield Fungal Strains and Production Titers
Several fungal species are known for their ability to produce this compound, with Aspergillus oryzae, Aspergillus flavus, and Aspergillus parasiticus being the most prominent.[1][2][5] Through strain screening, mutagenesis, and optimization of fermentation conditions, researchers have achieved significant improvements in this compound yields. A summary of high-yield strains and their reported production titers is presented in Table 1.
| Fungal Strain | This compound Yield (g/L) | Key Fermentation Parameters | Reference |
| Co-culture of Aspergillus oryzae ASU44 and A. flavus ASU45 | 114.28 | Glucose (150 g/L), Yeast extract (5 g/L), KH2PO4 (3 g/L), MgSO4·7H2O (0.5 g/L), pH 3 | [6] |
| Aspergillus oryzae (Ao-4) | 139.24 | Glucose (200 g/L), Yeast extract (6 g/L), KH2PO4 (1.5 g/L), MgSO4·7H2O (1 g/L) | [7] |
| Aspergillus oryzae var. effusus NRC 14 | 50.0 | Glucose (100 g/L), Ammonium nitrate (1.125 g/L), pH 4.0, 30°C, 12 days incubation | [1] |
| Aspergillus flavus | 50.27 | Glucose (100 g/L), Yeast extract (5 g/L), 30°C, 180 rpm, 9 days incubation | [2][8][9][10] |
| Aspergillus parasiticus | 34.38 | Glucose (6%), Yeast extract (1%), pH 5, 28°C, 10 days incubation, 220 rpm | [4] |
| Aspergillus oryzae 124A | 44.19 | Glucose as carbon source | [11] |
| Aspergillus oryzae HAk2-M26 (mutant) | Increased 2.03-fold over wild-type | Malt extract sucrose medium, pH 4, 30°C, 7 days incubation | [12][13] |
| Aspergillus flavus HAk1-M2 (mutant) | Increased 1.9-fold over wild-type | Malt extract sucrose medium, pH 4, 30°C, 7 days incubation | [12][13] |
| Aspergillus oryzae MK107-39 (mutant) | 28.0 | Glucose (100 g/L) | [14] |
| Engineered Aspergillus niger | 25.71 | pH-controlled batch bioreactor | [15] |
Experimental Protocols
Screening of High-Yielding Fungal Strains
Objective: To isolate and identify fungal strains with the potential for high this compound production.
Methodology:
-
Sample Collection: Isolate fungi from natural sources such as soil or stored grains.[1][3][13]
-
Isolation and Purification: Serially dilute the samples and plate them on a suitable agar medium, such as Potato Dextrose Agar (PDA).[1] Incubate at 30°C until fungal colonies appear. Isolate individual colonies and subculture to obtain pure cultures.
-
Primary Screening: Inoculate the pure isolates onto a screening medium containing a colorimetric indicator for acid production. A common screening medium contains glucose (10%), yeast extract (0.25%), K2HPO4 (0.1%), and MgSO4·7H2O (0.05%), with the pH adjusted to 4.[2] The addition of 1 mM ferric chloride (FeCl3) will result in a wine-red color in the presence of this compound.[16]
-
Secondary Screening (Shake Flask Fermentation):
-
Prepare a liquid fermentation medium. A typical medium consists of glucose (100 g/L), yeast extract (5 g/L), KH2PO4 (1 g/L), and MgSO4·7H2O (0.5 g/L).[9]
-
Inoculate 250 mL Erlenmeyer flasks containing 100 mL of the medium with a spore suspension (e.g., 1x10^6 spores/mL) of the selected strains.[9]
-
Incubate the flasks on a rotary shaker at 180 rpm and 30°C for 9-12 days.[1][10]
-
Harvest the culture broth at regular intervals and analyze for this compound concentration.
-
Strain Improvement by Mutagenesis
Objective: To enhance the this compound production capabilities of a selected fungal strain through random mutagenesis.
Methodology:
-
Spore Suspension Preparation: Prepare a spore suspension of the parent strain in sterile distilled water containing a surfactant like Tween 80.
-
Mutagenesis Treatment:
-
UV Irradiation: Expose the spore suspension to UV light (254 nm) for varying durations (e.g., 5, 10, 20, 40, and 60 minutes).[8][9]
-
Gamma Irradiation: Subject the spore suspension to different doses of gamma radiation (e.g., 20, 40, 60, 80, 100, 120, 140, and 160 Gy).[8][9]
-
Chemical Mutagenesis (NTG): Treat the spore suspension with a chemical mutagen such as N-methyl-N'-nitro-N-nitrosoguanidine (NTG).[14][17]
-
-
Selection of Mutants: Plate the treated spore suspension on a suitable agar medium and incubate. Select colonies that exhibit desired characteristics, such as larger clearing zones on a screening medium.
-
Evaluation of Mutants: Cultivate the selected mutant strains in shake flasks as described in the secondary screening protocol and compare their this compound production with the parent strain.[12][13]
Optimization of Fermentation Conditions
Objective: To determine the optimal culture conditions for maximizing this compound production by a specific fungal strain.
Methodology:
-
One-Factor-at-a-Time (OFAT) Optimization:
-
Carbon Source: Evaluate different carbon sources (e.g., glucose, sucrose, fructose, starch) at various concentrations (e.g., 50-150 g/L).[1] Glucose is often found to be the best carbon source for high yields.[1][2]
-
Nitrogen Source: Test various organic and inorganic nitrogen sources (e.g., yeast extract, peptone, ammonium nitrate, ammonium sulfate) at different concentrations.[1][2] Yeast extract and ammonium nitrate are frequently reported as effective nitrogen sources.[1][2]
-
pH: Determine the optimal initial pH of the fermentation medium, typically in the range of 3 to 5.[4][6]
-
Temperature: Assess the effect of different incubation temperatures, usually between 25°C and 30°C.[1]
-
Aeration: Optimize aeration by varying the medium volume in the flasks or the agitation speed.[1][18]
-
-
Statistical Optimization (e.g., Response Surface Methodology - RSM):
Quantification of this compound
Objective: To accurately measure the concentration of this compound in the fermentation broth.
Methodology:
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant.
-
Filter the supernatant through a 0.45 µm membrane filter.[19]
-
-
Analytical Methods:
-
Spectrophotometry: A simple and rapid method involves reacting the supernatant with a ferric chloride solution, which forms a red-colored complex with this compound that can be measured spectrophotometrically.[16]
-
High-Performance Liquid Chromatography (HPLC): For more accurate and sensitive quantification, HPLC is the preferred method.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers faster analysis times and higher resolution compared to HPLC.[20][21]
-
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
The biosynthesis of this compound in Aspergillus species is a complex process involving a cluster of genes. The key genes identified are kojA, kojR, and kojT.[22][23] kojA encodes an oxidoreductase, kojR encodes a Zn(II)2Cys6 transcriptional activator, and kojT encodes a transporter protein.[24][25] The transcriptional activator, KojR, plays a crucial role in regulating the expression of the biosynthetic genes.[24] The pathway is induced by the presence of this compound itself at the transcriptional level.[24]
Caption: Simplified this compound biosynthesis pathway in Aspergillus.
Experimental Workflow for Strain Improvement
A typical workflow for improving this compound production in a fungal strain involves a series of steps starting from the wild-type strain and leading to a high-yielding mutant under optimized conditions.
Caption: Workflow for fungal strain improvement for this compound production.
Logical Relationships in Fermentation Optimization
Optimizing fermentation conditions involves understanding the logical relationships between various parameters to achieve maximum product yield. This diagram illustrates the key factors and their influence on the final output.
Caption: Logical flow of factors influencing this compound fermentation.
Conclusion
The production of this compound can be significantly enhanced through the selection of high-yielding fungal strains and the meticulous optimization of fermentation parameters. Species such as Aspergillus oryzae and Aspergillus flavus have demonstrated remarkable potential, with yields exceeding 100 g/L achieved through co-culturing and statistical optimization techniques. Strain improvement via mutagenesis remains a powerful tool for developing hyper-producing strains. A thorough understanding of the this compound biosynthesis pathway and the interplay of various fermentation conditions is crucial for designing efficient and scalable production processes. The protocols and data presented in this guide offer a solid foundation for researchers and professionals aiming to advance the industrial production of this valuable secondary metabolite.
References
- 1. ijcmas.com [ijcmas.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 4. api.fspublishers.org [api.fspublishers.org]
- 5. This compound Production from Agro-Industrial By-Products Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OPTIMIZATION OF this compound PRODUCTION BY ASPERGILLUS COCULTURE AND IT’S APPLICATION AS ANTI-BROWNING AGENT [bpsa.journals.ekb.eg]
- 7. office2.jmbfs.org [office2.jmbfs.org]
- 8. Improvement of this compound Production by a Mutant strain of Aspergillus flavus | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. iiste.org [iiste.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Improved production of this compound by mutagenesis of Aspergillus flavus HAk1 and Aspergillus oryzae HAk2 and their potential antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effective production of this compound in engineered Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. scholar.ui.ac.id [scholar.ui.ac.id]
- 18. journals.innovareacademics.in [journals.innovareacademics.in]
- 19. Determination of this compound in Various Commercial Foods by HPLC [jstage.jst.go.jp]
- 20. Analytical Method for the Identification and Assay of this compound, Methylparaben, and Propylparaben in Cosmetic Products Using UPLC: Application of ISO 12787:2011 Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. This compound biosynthesis in Aspergillus oryzae is regulated by a Zn(II)(2)Cys(6) transcriptional activator and induced by this compound at the transcriptional level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound Gene Clusters and the Transcriptional Activation Mechanism of Aspergillus flavus KojR on Expression of Clustered Genes - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Architecture of Kojic Acid Production in Aspergillus oryzae: A Technical Guide
Abstract
Kojic acid, a secondary metabolite produced by the filamentous fungus Aspergillus oryzae, has garnered significant interest across the cosmetic, food, and pharmaceutical industries for its potent tyrosinase inhibitory and antioxidant properties.[1][2] The biosynthesis of this pyrone compound is a complex process, governed by a dedicated gene cluster and modulated by a network of regulatory factors. Understanding the genetic underpinnings of this compound production is paramount for the rational design of strains with enhanced yields and for the optimization of fermentation processes. This technical guide provides a comprehensive overview of the core genetic components, regulatory networks, and experimental methodologies pertinent to the study of this compound biosynthesis in A. oryzae. Detailed protocols for genetic manipulation and quantitative analysis are presented, alongside structured data summaries and visual representations of key pathways to facilitate further research and development in this field.
The Core this compound Biosynthetic Gene Cluster
The cornerstone of this compound production in Aspergillus oryzae is a trio of genes organized into a compact cluster.[3][4] This cluster was first identified in 2010 and is central to the synthesis and transport of this compound.[4]
-
kojA : This gene encodes a FAD-dependent oxidoreductase, which is believed to be the primary enzyme directly involved in the biosynthesis of this compound from glucose.[5][6] Gene knockout studies have demonstrated that the deletion of kojA completely abrogates this compound production.[5]
-
kojR : A Zn(II)2Cys6 transcription factor, KojR, is the master regulator of the gene cluster.[5][7][8] It positively regulates the expression of both kojA and kojT.[8][9] Overexpression of kojR has been shown to significantly increase this compound yield, while its disruption leads to a complete loss of production.[8][10] this compound itself can induce the transcriptional activity of KojR, suggesting a positive feedback loop.[5][7]
-
kojT : This gene encodes a major facilitator superfamily (MFS) transporter responsible for the secretion of this compound out of the fungal cell.[4][11][12] While its deletion reduces, it does not completely eliminate this compound production, indicating the presence of other transporters that may also contribute to this process.[4]
Regulatory Network and Influencing Factors
Beyond the core gene cluster, a complex regulatory network fine-tunes the production of this compound. This network involves a variety of transcription factors and other regulatory proteins that respond to environmental cues.
-
LaeA: A global regulator of secondary metabolism in many filamentous fungi, LaeA positively influences the expression of the this compound gene cluster.[13][14] Loss-of-function mutations in laeA result in the abolishment of this compound synthesis.[13][14]
-
AoZFA: This novel zinc-finger protein acts as a negative regulator of this compound production by suppressing the expression of kojR.[15] Disruption of AozfA leads to increased this compound yields.[15]
-
Aokap Genes: Several genes located near the this compound cluster, designated as Aokap, have been shown to influence its production. For instance, Aokap1 and Aokap4 (encoding another MFS transporter) are involved in growth and this compound synthesis.[4] Aokap9 appears to regulate this compound synthesis through a pathway involving AoZFA, LaeA, and KojR.[14]
-
Carbon and Nitrogen Metabolism: The biosynthesis of this compound is intricately linked to primary metabolism. High glucose concentrations are generally favorable for production.[16] Conversely, the presence of readily available nitrogen sources, such as nitrate, can suppress this compound synthesis.[6][17] The nitrate transporter NrtA plays a role in this repression; its disruption can alleviate the inhibitory effect of nitrate on this compound production.[17]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the genetic manipulation and fermentation optimization of this compound production in A. oryzae.
Table 1: Impact of Gene Overexpression and Knockout on this compound Production
| Gene Modification | Strain | Fold Change in this compound Yield | Reference |
| Overexpression of kojR | A. oryzae 3.042 | ~4.25-fold increase | [10] |
| Overexpression of kojR | A. oryzae NSPlD1 | ~3.1-fold increase (from starch) | [8] |
| Overexpression of kojR | A. oryzae | ~4.4-fold increase | [5] |
| Knockout of kojR | A. oryzae | Production abolished | [5][8] |
| Knockout of kojA | A. oryzae | Production abolished | [5] |
| Knockout of Aokap9 | A. oryzae | Increased production | [14] |
| Overexpression of AozfA | A. oryzae | Decreased production | [15] |
| Disruption of AozfA | A. oryzae | Increased production | [15] |
Table 2: Optimization of Fermentation Conditions for this compound Production
| Parameter | Optimal Condition | This compound Yield (g/L) | Reference |
| Carbon Source | Glucose (10%) | 50 | [16] |
| Carbon Source | Sucrose | 1.54 | [18] |
| Nitrogen Source | Ammonium Nitrate | 50 | [16] |
| Nitrogen Source | Yeast Extract | 1.54 | [18] |
| pH | 4.0 | 49.5 | [16] |
| pH | 4.5 | 1.71 | [18] |
| pH | 3.5 | 6.56 | [8] |
| Temperature | 30°C | 49.0 | [16] |
| Temperature | 35°C | - | [18] |
| Aeration | 100 mL medium in 250 mL flask | 1.65 | [1] |
| Agitation | Bubbling with light (144 h) | 7.86 | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound genetics.
Fungal Strains and Culture Media
-
Strain: Aspergillus oryzae RIB40 is a commonly used wild-type strain for this compound research.[7]
-
Growth Medium (e.g., GPY Medium):
-
Glucose: 30 g/L
-
Peptone: 10 g/L
-
Yeast Extract: 5 g/L
-
KCl: 2 g/L
-
KH2PO4: 1 g/L
-
MgSO4·7H2O: 0.5 g/L
-
pH: 6.0
-
For solid medium, add 15 g/L agar.
-
-
This compound Production Medium (e.g., GY Medium):
-
Glucose: 80 g/L
-
Yeast Extract: 2.5 g/L
-
K2HPO4: 1 g/L
-
MgSO4·7H2O: 0.5 g/L
-
pH: 6.0[7]
-
-
Fermentation Conditions: Inoculate with 1 x 10^5 spores/mL and incubate at 30°C with shaking at 150 rpm for 7-12 days.[7][16]
Genetic Manipulation: CRISPR/Cas9-Mediated Gene Disruption
This protocol is adapted from methodologies described for Aspergillus species.[20][21][22][23]
-
gRNA Design and Vector Construction:
-
Design a 20-bp guide RNA (gRNA) sequence targeting the gene of interest, preferably with a Protospacer Adjacent Motif (PAM) sequence (NGG) at the 3' end.
-
Synthesize the gRNA and clone it into a suitable expression vector containing the cas9 gene under a strong constitutive promoter (e.g., gpdA promoter) and a selection marker (e.g., ptrA for pyrithiamine resistance).
-
-
Protoplast Preparation:
-
Inoculate A. oryzae spores in liquid DPY medium and incubate at 30°C with shaking for 16-24 hours.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer solution (e.g., 0.6 M KCl).
-
Resuspend the mycelia in an enzyme solution containing lytic enzymes (e.g., Yatalase, Lallzyme) in the osmotic stabilizer.
-
Incubate at 30°C with gentle shaking for 2-4 hours to digest the cell walls.
-
Separate the protoplasts from the mycelial debris by filtering through sterile miracloth.
-
Wash the protoplasts with the osmotic stabilizer and then with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).
-
-
Transformation:
-
Resuspend the protoplasts in STC buffer to a final concentration of 1 x 10^8 protoplasts/mL.
-
Add the CRISPR/Cas9 plasmid DNA (5-10 µg) to 100 µL of the protoplast suspension.
-
Add 25 µL of PEG solution (60% PEG 4000, 50 mM CaCl2, 10 mM Tris-HCl pH 7.5) and incubate on ice for 20-30 minutes.
-
Add 1 mL of PEG solution and incubate at room temperature for 15-20 minutes.
-
Add 5 mL of STC buffer and mix gently.
-
-
Regeneration and Selection:
-
Plate the transformed protoplasts onto regeneration medium (e.g., CD medium with 1.2 M sorbitol) containing the appropriate selective agent.
-
Incubate at 30°C for 3-5 days until transformants appear.
-
-
Screening and Verification:
-
Isolate individual transformants and cultivate them on selective medium.
-
Extract genomic DNA and perform PCR and Sanger sequencing to confirm the desired gene disruption.
-
Quantification of this compound
This is a precise method for quantifying this compound.[3][4][16][17]
-
Sample Preparation:
-
Centrifuge the fungal culture broth to remove mycelia.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the sample with the mobile phase as needed.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[4][17]
-
Mobile Phase: A mixture of 0.1 M sodium dihydrogenphosphate and methanol (97:3, v/v) or water with 0.1% acetic acid and acetonitrile in a gradient.[3][4]
-
Flow Rate: 0.7-1.0 mL/min.
-
Detection: UV detector at 280 nm.[17]
-
Column Temperature: 40°C.[4]
-
-
Quantification:
-
Prepare a standard curve using pure this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
A simpler, high-throughput method for estimating this compound concentration.[9][24]
-
Reagent Preparation: Prepare a 1% (w/v) solution of ferric chloride (FeCl3) in 0.1 N HCl.[24]
-
Assay Procedure:
-
Quantification:
-
Create a standard curve using known concentrations of pure this compound.
-
Determine the this compound concentration in the samples from the standard curve.
-
Gene Expression Analysis by qRT-PCR
This protocol is for quantifying the transcript levels of this compound-related genes.[25][26][27]
-
RNA Extraction:
-
Harvest fungal mycelia from the culture broth by filtration and immediately freeze in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder using a mortar and pestle.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA, gene-specific forward and reverse primers, and a SYBR Green qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Use a housekeeping gene (e.g., actin or tubulin) as an internal control for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the 2^-ΔΔCt method.[27]
-
Visualizing the Genetic Network and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and processes described in this guide.
This compound Biosynthesis and Regulatory Pathway
Caption: Regulatory network of this compound biosynthesis in A. oryzae.
Experimental Workflow for Gene Function Analysis
Caption: Workflow for analyzing the function of genes in this compound production.
Protoplast Transformation Protocol Overview
Caption: Overview of the protoplast-mediated transformation protocol.
Conclusion
The genetic framework governing this compound production in Aspergillus oryzae is a fertile ground for both fundamental and applied research. The core biosynthetic gene cluster, coupled with an intricate regulatory network, offers multiple targets for metabolic engineering to enhance yields. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to unravel the complexities of this fascinating metabolic pathway and to harness its potential for industrial applications. Further exploration into the signaling cascades that respond to environmental cues and the identification of additional regulatory elements will undoubtedly pave the way for the development of superior this compound-producing strains.
References
- 1. researchgate.net [researchgate.net]
- 2. doaj.org [doaj.org]
- 3. Determination of this compound in Various Commercial Foods by HPLC [jstage.jst.go.jp]
- 4. Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, this compound, octinoxate, avobenzone, BHA and BHT in skin-whitening cream - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of the kojA promoter, involved in this compound biosynthesis, for polyketide production in Aspergillus oryzae: implications for long-term production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspergillus oryzae-based cell factory for direct this compound production from cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.innovareacademics.in [journals.innovareacademics.in]
- 9. researchgate.net [researchgate.net]
- 10. Experiment #1: Make protoplasts with aspergillus oryzae | Experiment [experiment.com]
- 11. researchgate.net [researchgate.net]
- 12. uniprot.org [uniprot.org]
- 13. static.igem.wiki [static.igem.wiki]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. jmp.ir [jmp.ir]
- 18. Aokap9 gene knockout contributes to this compound synthesis in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Identification of a Target Gene of the Transcription Factor KojR and Elucidation of Its Role in Carbon Metabolism for this compound Biosynthesis in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Gene Clusters and the Transcriptional Activation Mechanism of <i>Aspergillus flavus</i> KojR on Expression of Clustered Genes - ProQuest [proquest.com]
- 21. This compound Gene Clusters and the Transcriptional Activation Mechanism of Aspergillus flavus KojR on Expression of Clustered Genes [mdpi.com]
- 22. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. office2.jmbfs.org [office2.jmbfs.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. This compound Gene Clusters and the Transcriptional Activation Mechanism of Aspergillus flavus KojR on Expression of Clustered Genes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vitro Cytotoxicity Assay of Kojic Acid on Melanoma Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kojic acid, a natural metabolite produced by several species of fungi, is a well-known inhibitor of tyrosinase, the key enzyme in melanin synthesis.[1] This property has led to its widespread use in the cosmetic industry for skin lightening. Beyond its depigmenting effects, recent studies have highlighted the cytotoxic potential of this compound and its derivatives against melanoma cells, suggesting its potential as an anticancer agent.[2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound on melanoma cells, summarizing key quantitative data and elucidating the underlying signaling pathways.
Data Presentation
Quantitative Cytotoxicity Data of this compound and Its Derivatives on Melanoma Cells
The following tables summarize the cytotoxic effects of this compound and its derivatives on commonly used human (A375) and murine (B16F10) melanoma cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of this compound and Its Derivatives on A375 Human Melanoma Cells
| Compound | Assay | IC50 (µM) | Reference |
| This compound Derivative 1 | Sulforhodamine B | 73.74 | [2] |
| This compound Derivative 9 | Sulforhodamine B | 71.27 | [2] |
| Mannich bases of this compound (compounds 1-23) | Sulforhodamine B | 11.26 - 68.58 | [3] |
Table 2: Cytotoxicity Data of this compound and Its Derivatives on B16F10 Murine Melanoma Cells
| Compound | Assay | Concentration | Cell Viability (%) | IC50 | Reference |
| This compound | MTT | 125 µg/mL | <60% | - | [1] |
| This compound | MTT | 500 µg/mL | <60% | - | [1] |
| This compound | CCK-8 | 43.8–700 µM | No significant effect | >700 µM | [4] |
| This compound-Chitosan-MNPs | MTT | - | - | 47.1 µg/mL | [5][6] |
| This compound-PEG-MNPs | MTT | - | - | 8.4 µg/mL | [5][6] |
| This compound Esters (KAMO, KAML, KAMP) | MTT | 125-500 µg/mL | >90% | - | [1] |
Table 3: Tyrosinase Inhibition by this compound and Its Derivatives
| Compound | Target | IC50 | Reference |
| This compound | Mushroom Tyrosinase | 13.14 µg/mL | [7] |
| This compound Derivative (A12) | Mushroom Tyrosinase | 0.97 µM | [8] |
| This compound (Reference for A12) | Mushroom Tyrosinase | 28.72 µM | [8] |
| This compound Derivative (KAD2) | Mushroom Tyrosinase (diphenolase) | 7.50 µM | [9] |
| This compound Derivative (KAD2) | Mushroom Tyrosinase (monophenolase) | 20.51 µM | [9] |
Experimental Protocols
This section provides detailed methodologies for two common in vitro cytotoxicity assays: the MTT assay and the Sulforhodamine B (SRB) assay.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Melanoma cells (e.g., A375 or B16F10)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count melanoma cells.
-
Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS).
-
Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations.
-
Remove the culture medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a negative control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of fresh culture medium and 28 µL of MTT solution (2 mg/mL) to each well.
-
Incubate the plate for 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT solution.
-
Add 130-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at 37°C with shaking to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve and determine the IC50 value of this compound.
-
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Materials:
-
Melanoma cells (e.g., A375)
-
Complete culture medium
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
-
Cell Fixation:
-
After the treatment incubation, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully remove the supernatant and wash the wells five times with slow-running tap water.
-
Remove excess water by tapping the plate on a paper towel and allow it to air dry.
-
-
Staining:
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 1% acetic acid to remove unbound SRB.
-
Allow the plate to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 100 µL of 10 mM Tris-base solution to each well.
-
Shake the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and the IC50 value as described in the MTT assay protocol.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates the general workflow for determining the cytotoxicity of this compound on melanoma cells.
Caption: Workflow for this compound Cytotoxicity Assay.
Signaling Pathway of this compound in Melanoma Cells
This compound exerts its cytotoxic effects on melanoma cells primarily through the inhibition of tyrosinase and the subsequent induction of apoptosis. The following diagram illustrates the proposed signaling cascade.
Caption: this compound's Apoptotic Signaling Pathway.
References
- 1. Depigmenting Effect of this compound Esters in Hyperpigmented B16F1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxic Evaluation of this compound Derivatives with Inhibitory Activity on Melanogenesis in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluate the Cytotoxicity of this compound Nanocomposites on Melanoma Cells and Normal Cells of the Skin | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. Anti-melanogenesis of novel this compound derivatives in B16F10 cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enzymatic Synthesis of Kojic Acid Esters Using Lipase
Introduction
Kojic acid, a metabolite produced by several species of fungi, is a well-known inhibitor of the enzyme tyrosinase, which is critical for melanin production in the skin.[1][2][3][4] This property makes it a widely used agent in cosmetic and pharmaceutical preparations for skin lightening and treating hyperpigmentation.[2][3] However, the application of this compound is often limited by its instability in formulations, particularly when exposed to light and heat, and its relatively low lipophilicity, which can hinder its penetration into the skin.[5][6]
To overcome these limitations, derivatives of this compound, particularly esters, have been synthesized. These esters, such as this compound Dipalmitate (KDP), demonstrate enhanced stability, improved permeability, and lower toxicity, making them highly desirable for cosmetic and dermatological products.[5][6][7] Enzymatic synthesis using lipases offers a powerful method for producing these esters. Lipases are biocatalysts that can perform esterification under mild conditions with high regioselectivity, leading to specific products with high purity and yield.[1][8] This document provides detailed protocols and data for the lipase-catalyzed synthesis of this compound esters for research and development applications.
Data Presentation
The efficiency of lipase-catalyzed synthesis of this compound esters is influenced by the choice of enzyme and various reaction parameters. The following tables summarize key quantitative data from published studies.
Table 1: Comparison of Lipases for this compound Ester Synthesis
| Lipase Source | Immobilization/Form | Acyl Donor | Product | Yield (%) | Reference |
| Pseudomonas cepacia (Amano PS) | Free Powder | Lauric Acid | This compound Monolaurate | High Conversion | [9][10] |
| Pseudomonas cepacia (Amano PS) | Free Powder | Vinyl Acetate | Kojic 7-Acetate | ~65% (at 24h) | [1] |
| Penicillium camembertii (Amano G) | Free Powder | Oleic Acid | This compound Monooleate | High Conversion | [9] |
| Candida antarctica (Novozym 435) | Immobilized | Oleic Acid | Kojic Monooleate | 42.09% | [11] |
| Pig Pancreatic Lipase (PPL) | Free Powder | Palmitic Acid | Kojic 5-Palmitate | 31.4% | [1][4] |
| Pig Pancreatic Lipase (PPL) | Free Powder | Acetic Anhydride (via alcoholysis of diacetate) | Kojic 5-Acetate | 38.2% | [1][4] |
| Aspergillus niger (Amano AP-6) | Free Powder | Lauric Acid | This compound Monolaurate | 50% | [12] |
| Rhizopus sp. (Amano N-conc.) | Free Powder | Lauric Acid | This compound Monolaurate | 0.3% | [12] |
Table 2: Influence of Reaction Parameters on Synthesis Yield
| Parameter | Condition | Enzyme | System | Effect on Yield | Reference |
| Temperature | 37 - 50°C | Pseudomonas cepacia | Organic Solvent | Optimal yields are typically found in this range.[9][10] | [9][10] |
| 83.69°C | Novozym 435 | Solvent-Free | Optimized for solvent-free synthesis of Kojic Monooleate.[11] | [11] | |
| Solvent | Acetonitrile | Pseudomonas cepacia | Organic Solvent | Acetonitrile is an effective solvent for this reaction.[9][10] | [9][10] |
| Chloroform | Pig Pancreatic Lipase | Organic Solvent | Used for the synthesis of kojic acetates.[1] | [1] | |
| Solvent-Free | Novozym 435 | Solvent-Free | Enables higher reaction temperatures and simplifies product recovery.[11] | [11] | |
| Substrate Molar Ratio | 1:1 (this compound:Lauric Acid) | Pseudomonas cepacia | Organic Solvent | Effective for monolaurate synthesis.[9] | [9] |
| (this compound:Acyl Donor) | 1:2.37 (this compound:Oleic Acid) | Novozym 435 | Solvent-Free | Optimized ratio for Kojic Monooleate synthesis.[11] | [11] |
| 1:4 (this compound:Oleic Acid) | Pseudomonas cepacia | Organic Solvent | Higher acyl donor concentration can drive the reaction forward.[10] | [10] | |
| Water Content | Varies | Pseudomonas cepacia | Organic Solvent | Water content significantly affects lipase activity and ester yield.[9] | [9] |
| Metal Ions | CaCl₂, MnCl₂ | Pseudomonas cepacia | Organic Solvent | Stimulated esterification by 7.0%.[9] | [9] |
| MgCl₂, SrCl₂, ZnCl₂ | Pseudomonas cepacia | Organic Solvent | Inhibited the reaction.[9] | [9] |
Experimental Protocols
Protocol 1: General Lipase-Catalyzed Esterification of this compound
This protocol describes a general procedure for the synthesis of this compound esters in an organic solvent system, adapted from multiple sources.[1][9][10]
Materials:
-
This compound
-
Fatty Acid (e.g., Oleic Acid, Lauric Acid, Palmitic Acid)
-
Lipase (e.g., Lipase from Pseudomonas cepacia (Amano PS), or Candida antarctica (Novozym 435))
-
Organic Solvent (e.g., Acetonitrile, 2-methyl-2-butanol)
-
Molecular Sieves (3Å, activated)
-
Orbital shaker incubator
-
Screw-capped vials (e.g., 20 mL)
-
Filter paper
Procedure:
-
Reactant Preparation: In a 20 mL screw-capped vial, combine this compound (e.g., 90 mM) and the selected fatty acid (e.g., 90-360 mM).
-
Solvent Addition: Add the organic solvent (e.g., 10 mL of acetonitrile) to the vial.
-
Water Control: Add activated molecular sieves (e.g., 0.1 g) to the mixture to control the water content, which is crucial for lipase activity.
-
Enzyme Addition: Add the lipase (e.g., 0.2 g of free lipase powder or an equivalent amount of immobilized lipase) to the reaction mixture.[9]
-
Reaction Incubation: Securely cap the vial and place it in an orbital shaker incubator. Incubate the reaction at the desired temperature (e.g., 40-50°C) with constant agitation (e.g., 250 rpm) for 24-48 hours.[9]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them via TLC or HPLC (see Protocol 3).
-
Enzyme Removal: Once the reaction is complete, remove the enzyme from the mixture. If using immobilized lipase, it can be easily filtered out and potentially reused.[9][11] For free lipase powder, filtration through a fine filter paper or centrifugation may be necessary.
-
Solvent Removal: Evaporate the organic solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Proceed with the purification of the crude product as described in Protocol 2.
Protocol 2: Purification of this compound Esters
The crude product from the esterification reaction is a mixture of unreacted substrates, the desired ester, and potential by-products. Purification is typically achieved using column chromatography.
Materials:
-
Crude this compound Ester
-
Silica Gel (for column chromatography)
-
Solvents for elution (e.g., hexane, ethyl acetate, chloroform, methanol)
-
Glass column for chromatography
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common gradient might start with a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Purity Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure this compound ester.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound ester.
-
Confirmation: Confirm the structure and purity of the final product using analytical methods such as NMR and HPLC-MS.[1][10]
Protocol 3: Analytical Characterization of this compound Esters
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the yield and assessing the purity of this compound and its esters.
Materials:
-
HPLC system with UV/PDA detector
-
Reversed-phase C18 column
-
HPLC-grade solvents (e.g., methanol, acetonitrile, tetrahydrofuran (THF), water)
-
Buffers and acids (e.g., phosphate buffer, acetic acid)
-
Syringe filters (0.45 µm)
Procedure for this compound (Reactant):
-
Mobile Phase: Prepare a mobile phase consisting of 99% phosphate buffer (pH 2.5) and 1% methanol.[13]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter it through a 0.45 µm syringe filter.
-
HPLC Analysis: Inject the sample into the HPLC system.
-
Detection: Monitor the elution at a wavelength of 280 nm.[13]
Procedure for this compound Esters (Product):
-
Mobile Phase: Due to their lipophilic nature, a non-aqueous or low-water mobile phase is preferred. A suitable mobile phase is a mixture of THF (35%), acetonitrile (30%), methanol (29%), deionized water (5%), and acetic acid (1%).[13] Another option is a ratio of THF and methanol (e.g., 25:75).[14]
-
Sample Preparation: Dissolve the purified product or dilute a reaction aliquot in the mobile phase and filter.
-
HPLC Analysis: Inject the sample into the HPLC system equipped with a C18 column.
-
Detection: Monitor the elution at a wavelength of 250 nm.[13][14]
-
Quantification: Calculate the concentration and reaction yield by comparing the peak area of the product to a standard curve prepared with a known concentration of the purified ester.
Visualizations
The following diagrams illustrate the experimental workflow and the key relationships in the enzymatic synthesis of this compound esters.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound applications in cosmetic and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. [PDF] ENZYMATIC SYNTHESIS AND CHARACTERIZATION OF PALM-BASED this compound ESTER | Semantic Scholar [semanticscholar.org]
- 11. Optimisation and Characterisation of Lipase-Catalysed Synthesis of a Kojic Monooleate Ester in a Solvent-Free System by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Stability of Two Anti-hyperpigmentation Agents: this compound as a Natural Metabolite and Its Di-Palmitate Ester, Under Oxidative Stress; Application to Pharmaceutical Formulation Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN1188700C - Method for quantitatively analyzing kojic dipalmitate and use thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Kojic Acid-Loaded Nanoparticles for Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of Kojic Acid-loaded nanoparticles for topical applications. This guide is intended to assist researchers in the formulation, evaluation, and understanding of these advanced dermatological delivery systems.
Introduction to this compound and Nanoparticle Delivery
This compound (KA) is a naturally derived fungal metabolite widely recognized for its depigmenting properties.[1] It functions primarily by inhibiting tyrosinase, a key enzyme in the melanin synthesis pathway, and by chelating copper ions essential for the enzyme's activity.[2][3] Despite its efficacy, the topical application of free this compound is often limited by its instability, potential for skin irritation, and poor penetration through the skin barrier.[4][5]
Nanotechnology offers a promising approach to overcome these limitations. Encapsulating this compound into nanoparticles, such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), liposomes, and nanoemulsions, can enhance its stability, improve skin permeation, and provide a controlled release profile, thereby increasing its therapeutic efficacy and reducing potential side effects.[5][6][7] This document outlines the formulation strategies, characterization methods, and evaluation protocols for developing effective this compound-loaded nanoparticle systems.
Data Presentation: Physicochemical Characteristics of this compound-Loaded Nanoparticles
The following tables summarize the key quantitative data from various studies on this compound (KA) and this compound Dipalmitate (KDP) loaded nanoparticles, providing a comparative overview of different formulations.
Table 1: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
| Formulation | Active Ingredient | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| KA-SLN | This compound | 156.97 ± 7.15 | -27.67 ± 1.89 | 59.02 ± 0.74 | 14.755 ± 1.63 | [4][8] |
| KDP-SLN | This compound Dipalmitate | 70 ± 5 | Not Reported | ~47 | Not Reported | [9] |
| KA-NLC | This compound | 172.9 ± 7.1 | -39.1 ± 2.7 | 76.4 ± 0.1 | 17.6 ± 1.3 | [1] |
Table 2: Other Nanoparticle Formulations
| Formulation Type | Active Ingredient | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Ethosomes | This compound Dipalmitate | 148 | -23.4 | 90.00 | [2] |
| Nanosomes | This compound Dipalmitate | 57 - 75.7 | 23.8 | Not Reported | [2] |
| Liposomes | This compound Dipalmitate | 80 - 100 | -0.5 to -0.6 | Not Reported | [2] |
| KDP Nanoemulsion | This compound Dipalmitate | < 130 | ~ -10 | > 95 | [10] |
| KA-loaded Nanocrystals | This compound | < 200 | -12.5 ± 2.3 (blank) | Not Reported | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of this compound-loaded nanoparticles.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-speed homogenization and ultrasonication method.
Materials:
-
This compound (KA)
-
Solid Lipid (e.g., Glyceryl monostearate - GMS, Cholesterol)
-
Surfactant/Co-surfactant (e.g., Tween 20, Span 60)
-
Purified water
Procedure:
-
Preparation of Lipid Phase: The solid lipid(s) and this compound are weighed and heated to 5-10°C above the melting point of the lipid to form a uniform, melted lipid phase.
-
Preparation of Aqueous Phase: The surfactant(s) are dissolved in purified water and heated to the same temperature as the lipid phase.
-
Homogenization: The hot aqueous phase is added to the hot lipid phase and subjected to high-speed homogenization (e.g., 15,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Ultrasonication: The resulting pre-emulsion is immediately subjected to probe ultrasonication (e.g., 100% amplitude for 30 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Solidification: The resulting nanoemulsion is cooled in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Storage: The final SLN dispersion is stored at a suitable temperature (e.g., 4°C) for further characterization.
Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
Procedure:
-
Separation of Free Drug: The nanoparticle dispersion is centrifuged at high speed (e.g., 462,893.4 RCF for 20 minutes at 4°C) to separate the nanoparticles from the aqueous supernatant containing the unencapsulated (free) this compound.[4]
-
Quantification of Free Drug: The amount of free this compound in the supernatant is quantified using a validated analytical method, such as UV-Vis spectrophotometry at the maximum wavelength of this compound (approximately 268.5 nm).[4]
-
Calculation of Encapsulation Efficiency (EE): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Calculation of Drug Loading (DL): DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
In Vitro Skin Permeation Study
This protocol utilizes Franz diffusion cells to assess the permeation of this compound from the nanoparticle formulation through a skin model.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., porcine ear skin, human cadaver skin, or rodent skin)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4, with ethanol to ensure sink conditions)
-
Nanoparticle formulation
-
Control formulation (e.g., free this compound solution)
Procedure:
-
Skin Preparation: The excised skin is carefully prepared by removing any subcutaneous fat and hair. The skin is then cut to the appropriate size to fit the Franz diffusion cells.
-
Franz Cell Assembly: The prepared skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Temperature and Stirring: The receptor compartment is filled with pre-warmed receptor medium and maintained at 37°C with constant stirring.
-
Application of Formulation: A known quantity of the nanoparticle formulation or control is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor medium are withdrawn and replaced with an equal volume of fresh, pre-warmed receptor medium.
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time to determine the permeation profile and flux.
Cytotoxicity Assay
This protocol provides a general guideline for assessing the cytotoxicity of the nanoparticle formulations on skin cell lines (e.g., keratinocytes, fibroblasts). The MTT assay is a common method.
Materials:
-
Skin cell line (e.g., HaCaT keratinocytes)
-
Cell culture medium and supplements
-
Nanoparticle formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the nanoparticle formulation (both loaded and unloaded nanoparticles should be tested). Control wells with untreated cells are also included.
-
Incubation: The cells are incubated with the formulations for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizations: Signaling Pathways and Experimental Workflows
Melanogenesis Signaling Pathway and this compound's Mechanism of Action
The following diagram illustrates the key signaling pathway involved in melanin synthesis and highlights the inhibitory action of this compound. UV radiation or hormonal stimuli (like α-MSH) activate the melanocortin 1 receptor (MC1R), leading to an increase in cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic genes. MITF promotes the transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), the key enzymes responsible for converting tyrosine into melanin. This compound primarily acts by inhibiting the enzymatic activity of tyrosinase, thereby blocking melanin production.
Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Nanoparticle Development and Evaluation
This diagram outlines the logical progression of experiments, from the initial formulation of this compound-loaded nanoparticles to their final in vitro evaluation.
Caption: Workflow for this compound nanoparticle development and in vitro testing.
References
- 1. researchgate.net [researchgate.net]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. Frontiers | The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 6. 2.6. In Vitro Skin Permeation Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Methods and Approaches for Safety Evaluation of Nanoparticle Formulations: A Focus Towards In Vitro Models and Adverse Outcome Pathways [frontiersin.org]
Using Kojic Acid as a Positive Control in Tyrosinase Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[1][2] Its dysregulation can lead to hyperpigmentation disorders. Consequently, the screening and development of tyrosinase inhibitors are of significant interest in the fields of dermatology, cosmetology, and pharmacology. Kojic acid, a naturally occurring fungal metabolite, is a well-established and widely used positive control in tyrosinase inhibition assays due to its consistent and potent inhibitory activity.[1][3] It acts by chelating the copper ions within the active site of the tyrosinase enzyme, thereby hindering its catalytic function.[4] This document provides detailed application notes and standardized protocols for utilizing this compound as a positive control in tyrosinase inhibition assays, targeting both the monophenolase and diphenolase activities of the enzyme.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against tyrosinase is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 value can vary depending on the source of the enzyme (e.g., mushroom, murine, human), the substrate used (L-tyrosine for monophenolase activity or L-DOPA for diphenolase activity), and the specific assay conditions.[5]
| Enzyme Source | Substrate | IC50 of this compound (µM) | Reference |
| Mushroom Tyrosinase | L-DOPA | 121 ± 5 | [1] |
| Mushroom Tyrosinase | L-Tyrosine | 70 ± 7 | [1] |
| Mushroom Tyrosinase | L-DOPA | 31.64 µg/mL | [6] |
| Human Tyrosinase | L-DOPA | > 500 | [5] |
Note: It is crucial to establish the IC50 value of this compound under your specific experimental conditions to ensure the validity and reproducibility of your screening results.
Experimental Protocols
Herein, we provide detailed protocols for assessing both the monophenolase and diphenolase activities of tyrosinase using a 96-well plate spectrophotometric assay.
Materials and Reagents
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
This compound (Sigma-Aldrich, Cat. No. K3125)
-
L-Tyrosine (Sigma-Aldrich, Cat. No. T3754)
-
L-3,4-dihydroxyphenylalanine (L-DOPA) (Sigma-Aldrich, Cat. No. D9628)
-
Potassium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 475-492 nm
Preparation of Solutions
-
Potassium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 6.8.
-
Mushroom Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold potassium phosphate buffer. Aliquot and store at -20°C.
-
L-Tyrosine Stock Solution (2 mM): Dissolve L-tyrosine in potassium phosphate buffer. Gentle heating may be required to fully dissolve the substrate. Prepare fresh daily.
-
L-DOPA Stock Solution (10 mM): Dissolve L-DOPA in potassium phosphate buffer. Protect from light and prepare fresh daily.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO.
-
Working Solutions: Prepare serial dilutions of this compound and test compounds in potassium phosphate buffer containing a final DMSO concentration of not more than 1% (v/v).
Protocol 1: Monophenolase Activity Inhibition Assay (L-Tyrosine as Substrate)
This assay measures the inhibition of the hydroxylation of L-tyrosine to L-DOPA.
-
In a 96-well plate, add 40 µL of potassium phosphate buffer (for blank), 40 µL of different concentrations of this compound (positive control), or 40 µL of test compounds.
-
Add 40 µL of mushroom tyrosinase solution (e.g., 300 U/mL in phosphate buffer) to each well except the blank.
-
Pre-incubate the plate at 25°C for 10 minutes.[1]
-
Initiate the reaction by adding 40 µL of 2 mM L-tyrosine solution to all wells.[1]
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
Protocol 2: Diphenolase Activity Inhibition Assay (L-DOPA as Substrate)
This assay measures the inhibition of the oxidation of L-DOPA to dopachrome.
-
In a 96-well plate, add 20 µL of DMSO (for control) or varying concentrations of test compounds and this compound.[7]
-
Add 100 µL of 0.1 M phosphate buffer (pH 6.8) and 40 µL of 30 U/mL mushroom tyrosinase to each well.[7]
-
Pre-incubate the plate at room temperature for 10 minutes.[7]
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA to each well.[7]
-
Incubate at 37°C for 20-30 minutes.[7]
-
Measure the absorbance at 475 nm using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [((A_control - A_control_blank) - (A_sample - A_sample_blank)) / (A_control - A_control_blank)] * 100
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a tyrosinase inhibition assay.
References
- 1. This compound Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Mushroom and Murine Tyrosinase Inhibitors from Achillea biebersteinii Afan. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and tyrosinase inhibitory properties of some novel derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]
Application Notes and Protocols for Studying Kojic Acid's Effects on Melanogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for investigating the effects of Kojic Acid on melanogenesis. Detailed protocols for key assays and representative data are presented to facilitate experimental design and data interpretation.
Introduction
This compound (5-hydroxy-2-hydroxymethyl-4-pyrone) is a naturally occurring fungal metabolite renowned for its depigmenting properties.[1][2] It is widely used in the cosmetic and pharmaceutical industries to treat hyperpigmentation disorders.[3][4][5] The primary mechanism of action of this compound is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][3] It acts by chelating the copper ions in the active site of the enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequent melanin formation.[3][6] This document outlines the use of in vitro cell culture models, particularly the B16F10 murine melanoma cell line, to study and quantify the anti-melanogenic effects of this compound.
Recommended Cell Culture Models
1. B16F10 Murine Melanoma Cells: This is the most common and well-characterized cell line for studying melanogenesis. These cells produce significant amounts of melanin, particularly when stimulated with agents like α-melanocyte-stimulating hormone (α-MSH), making them an ideal model to screen for inhibitory effects of compounds like this compound.[7][8][9][10]
2. Human Epidermal Melanocytes (HEM): Primary human melanocytes are a more physiologically relevant model. However, they have a limited lifespan and can be more challenging to culture than cell lines. They are often used in co-culture with keratinocytes to mimic the skin's microenvironment.[5][11]
3. Melanocyte-Keratinocyte Co-cultures: This model better represents the intercellular communication in the epidermis. Keratinocytes can influence melanocyte proliferation and melanogenesis through the secretion of various factors. Studies have shown that this compound's effects can be modulated by this interaction, potentially through the regulation of cytokines like IL-6.[5][12]
Key Experimental Assays
A logical workflow for assessing the effects of this compound on melanogenesis is crucial. The following diagram illustrates a typical experimental pipeline.
Caption: Experimental workflow for evaluating this compound.
Data Presentation: Efficacy of this compound
The following tables summarize representative quantitative data on the effects of this compound on B16F10 melanoma cells.
Table 1: Cytotoxicity of this compound on B16F10 Cells
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.0 |
| 50 | 98 ± 4.5 |
| 100 | 95 ± 5.2 |
| 200 | 92 ± 4.8 |
| 400 | 75 ± 6.1 |
| 500 | 60 ± 5.5 |
| Data are presented as mean ± SD. Cell viability was determined by MTT assay after 48 hours of treatment. Concentrations up to 200 µM show minimal cytotoxicity. |
Table 2: Effect of this compound on Melanin Content in α-MSH-stimulated B16F10 Cells
| Treatment | Melanin Content (% of Stimulated Control) |
| Untreated Control | 30 ± 3.5 |
| α-MSH (100 nM) | 100 ± 8.0 |
| α-MSH + this compound (50 µM) | 75 ± 6.2 |
| α-MSH + this compound (100 µM) | 52 ± 5.1 |
| α-MSH + this compound (200 µM) | 35 ± 4.3 |
| Data are presented as mean ± SD. Cells were treated for 48 hours. |
Table 3: Effect of this compound on Cellular Tyrosinase Activity in α-MSH-stimulated B16F10 Cells
| Treatment | Tyrosinase Activity (% of Stimulated Control) |
| Untreated Control | 40 ± 4.1 |
| α-MSH (100 nM) | 100 ± 9.2 |
| α-MSH + this compound (50 µM) | 68 ± 5.9 |
| α-MSH + this compound (100 µM) | 45 ± 4.8 |
| α-MSH + this compound (200 µM) | 28 ± 3.7 |
| Data are presented as mean ± SD. Cells were treated for 48 hours. |
Mechanism of Action: Signaling Pathway
This compound's primary mechanism involves the direct inhibition of tyrosinase, a key enzyme in the melanogenesis pathway. This action subsequently reduces the production of melanin.
Caption: Inhibition of Tyrosinase by this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound to establish a non-toxic concentration range for subsequent experiments.[13][14]
Materials:
-
B16F10 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.[7][15][16]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same amount of DMSO or water used for the stock solution).
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.[15]
-
Add 10 µL of MTT solution to each well and incubate for another 3-4 hours until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Protocol 2: Melanin Content Assay
This assay quantifies the amount of melanin produced by B16F10 cells after treatment with this compound.
Materials:
-
B16F10 cells
-
6-well or 12-well plates
-
α-MSH (optional, for stimulating melanogenesis)
-
This compound at non-toxic concentrations
-
PBS (Phosphate-Buffered Saline)
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 6-well plate at a density of 1-2 x 10⁵ cells/well.[7][8]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various non-toxic concentrations of this compound. For stimulated conditions, add α-MSH (e.g., 100 nM) with the this compound.[9]
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization and centrifuge to obtain a cell pellet.
-
Dissolve the cell pellet in 100-300 µL of 1 N NaOH containing 10% DMSO.[7][9]
-
Incubate at 80°C for 1 hour to solubilize the melanin.[7][15]
-
Transfer 100 µL of the lysate to a 96-well plate.
-
The melanin content can be normalized to the total protein content of each sample, which can be determined using a BCA protein assay on the same lysate.[17]
Protocol 3: Cellular Tyrosinase Activity Assay
This protocol measures the intracellular tyrosinase activity in B16F10 cells.
Materials:
-
B16F10 cells
-
24-well plates
-
α-MSH (optional)
-
This compound at non-toxic concentrations
-
Lysis buffer (e.g., 1% Triton X-100 in phosphate buffer, pH 6.8)[4][18]
-
L-DOPA solution (10-15 mM, freshly prepared)[18]
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 24-well plate and treat with this compound and α-MSH as described in the melanin content assay for 48 hours.[18]
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding 100 µL of lysis buffer to each well.[4]
-
Freeze the plate at -80°C and then thaw at room temperature to ensure complete lysis. Centrifuge the lysate to pellet cell debris.[18]
-
In a new 96-well plate, add 50 µL of the supernatant (cell lysate) from each well.
-
Add 50 µL of freshly prepared L-DOPA solution to each well.[15]
-
Incubate at 37°C for 1 hour.[15]
-
Measure the formation of dopachrome by reading the absorbance at 475 nm.[15]
-
Tyrosinase activity can be expressed as a percentage of the control after normalizing to the protein concentration of the lysate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Depigmenting Effect of this compound Esters in Hyperpigmented B16F1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. :: Asian Journal of Beauty and Cosmetology [e-ajbc.org]
- 6. Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Echinochrome A Inhibits Melanogenesis in B16F10 Cells by Downregulating CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos | PLOS One [journals.plos.org]
- 11. Development of melanocye-keratinocyte co-culture model for controls and vitiligo to assess regulators of pigmentation and melanocytes - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 12. This compound-induced IL-6 production in human keratinocytes plays a role in its anti-melanogenic activity in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. This compound Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of melanin content [bio-protocol.org]
- 18. 4.3. Melanin Content and Tyrosinase Activity Assay in B16F10 Cells [bio-protocol.org]
Application Notes and Protocols for the Determination of Kojic Acid in Fermentation Broth
These application notes provide detailed methodologies for the quantitative determination of kojic acid in fermentation broth, tailored for researchers, scientists, and professionals in drug development. The protocols cover High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, two common and robust analytical techniques. Additionally, an overview of emerging biosensor technologies is presented.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and sensitive method for the quantification of this compound. It separates this compound from other components in the complex fermentation matrix, allowing for precise measurement.
Experimental Protocol
a) Sample Preparation:
-
Withdraw a representative sample from the fermentation broth.
-
Centrifuge the sample at 5000 xg for 10 minutes to pellet fungal mycelia and other solid debris.[1]
-
Filter the resulting supernatant through a 0.45 μm syringe filter to remove any remaining particulate matter.[2] For complex matrices, solid-phase extraction (SPE) may be necessary for purification.[3]
-
The filtered sample is now ready for HPLC analysis. Dilution with the mobile phase may be required to bring the this compound concentration within the linear range of the calibration curve.
b) HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is sufficient.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[2]
-
Mobile Phase: A mixture of methanol and 0.1 mol/L sodium dihydrogenphosphate (3:97 v/v) can be used.[4] Another option is a gradient elution with mobile phase A (94.9% water, 5% acetonitrile, 0.1% formic acid) and mobile phase B (94.9% acetonitrile, 5% water, 0.1% formic acid).[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Detection Wavelength: this compound can be detected at 270 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 22 °C.[2]
c) Calibration Curve:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards with known concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
d) Quantification:
-
Inject the prepared fermentation broth sample into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Determine the peak area of this compound in the sample.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 5.0 - 100.0 µg/L (UPLC-MS/MS) | [3] |
| Limit of Detection (LOD) | 2 - 5 µg/kg (UPLC-MS/MS) | [3] |
| Limit of Quantification (LOQ) | 6 - 15 µg/kg (UPLC-MS/MS) | [3] |
| Recoveries | 86.8% - 111.7% | [3] |
| Intraday Precision (RSD) | 1.0% - 7.9% | [3] |
| Interday Precision (RSD) | 2.7% - 10.2% | [3] |
Experimental Workflow: HPLC Analysis
Caption: Workflow for this compound determination by HPLC.
UV-Vis Spectrophotometry
This colorimetric method is a simpler and more rapid technique for this compound estimation, based on the formation of a colored complex with ferric ions.[5]
Experimental Protocol
a) Sample Preparation:
-
Collect a sample of the fermentation broth.
-
Filter the broth to remove fungal mycelia and other solids.[2]
b) Colorimetric Reaction:
-
To 1 mL of the filtered fermentation broth, add 2 mL of 1% ferric chloride (FeCl₃) solution prepared in 0.1 N HCl.[2]
-
Dilute the mixture with 5 mL of distilled water.[2]
-
Allow the reaction to proceed for a few minutes for color development.
c) Spectrophotometric Measurement:
-
Instrument: A standard UV-Vis spectrophotometer.
-
Wavelength: Measure the absorbance of the resulting colored solution at 505 nm.[2]
-
Blank: Use a mixture of 1 mL of distilled water, 2 mL of 1% FeCl₃ solution, and 5 mL of distilled water as the blank.
d) Calibration Curve:
-
Prepare a stock solution of this compound standard in distilled water.
-
Create a series of standards with known concentrations.
-
Treat each standard with the FeCl₃ solution as described in the colorimetric reaction section.
-
Measure the absorbance of each standard and plot a calibration curve of absorbance versus concentration.
e) Quantification:
-
Measure the absorbance of the prepared sample.
-
Determine the concentration of this compound in the sample by interpolating from the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance | 505 nm | [2] |
| Linearity | Good linearity is generally observed. | [5] |
Experimental Workflow: Spectrophotometric Analysis
Caption: Workflow for spectrophotometric this compound analysis.
Emerging Analytical Techniques: Biosensors
Biosensors represent a promising alternative for the rapid and sensitive detection of this compound. These devices typically utilize a biological recognition element coupled to a transducer.
Types of Biosensors for this compound Detection:
-
Electrochemical Biosensors: These sensors measure changes in electrical properties upon interaction with this compound. Ratiometric electrochemical sensors have shown a broad linear range (1–600 μM) and a low detection limit (1 μM).[6] Amperometric biosensors based on tyrosinase inhibition have also been developed.[7]
-
Fluorescent Biosensors: These rely on changes in fluorescence intensity. A label-free fluorescent sensor using gold nanoclusters demonstrated a linear range of 10–1,000 μM and a detection limit of 5 μM.[8] Another approach using copper nanoclusters achieved a linear range of 0.2–50 µM with a detection limit of 0.07 µM.[9] Carbon dots derived from pomegranate peel have also been used, showing a linear response from 120 to 1200 µM and a detection limit of 30 µM.[10]
Quantitative Data Summary for Biosensors
| Biosensor Type | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Ratiometric Electrochemical | 1 - 600 | 1 | [6] |
| Gold Nanocluster Fluorescent | 10 - 1,000 | 5 | [8] |
| Copper Nanocluster Fluorescent | 0.2 - 50 | 0.07 | [9] |
| Carbon Dot Fluorescent | 120 - 1200 | 30 | [10] |
Logical Relationship: Biosensor Detection Principle
Caption: General principle of biosensor-based this compound detection.
References
- 1. Production of this compound by Aspergillus flavus OL314748 using box-Behnken statistical design and its antibacterial and anticancer applications using molecular docking technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of this compound by Aspergillus niger M4 with Different Concentrations of Yeast Extract as a Nitrogen Source [mdpi.com]
- 3. [Determination of this compound in fermented foods by solid-phase extraction coupled with ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in Various Commercial Foods by HPLC [jstage.jst.go.jp]
- 5. scienceasia.org [scienceasia.org]
- 6. Ratiometric electrochemical detection of this compound based on glassy carbon modified MXene nanocomposite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. (582w) Copper Nanocluster Based Fluorescent Sensors for Sensitive and Selective Detection of this compound in Food Stuff | AIChE [proceedings.aiche.org]
- 10. Highly sensitive detection of this compound in food samples using fluorescent carbon dots derived from pomegranate peel - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of Kojic Acid in organic solvents
Technical Support Center: Kojic Acid Formulations
Welcome to the Technical Support Center for this compound Formulations. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in ethanol at room temperature?
A1: this compound has limited solubility in ethanol at room-temperature, approximately 5 mg/mL.[1] To improve dissolution, you can gently warm the ethanol (up to 40°C) while stirring continuously.[2] Ensure you are using a pure grade of ethanol (70-95%), as water content can affect solubility.[2] For higher concentrations, a co-solvent system may be necessary.
Q2: My this compound solution turned yellow/brown. What happened?
A2: this compound is sensitive to light, heat, and oxygen, which can cause it to oxidize and change color, indicating degradation.[3] This is more likely to occur in alkaline conditions.[2] To prevent this, store solutions in amber, airtight containers, and maintain a slightly acidic pH (ideally between 3.5 and 4.5).[2][3] Purging the solvent with an inert gas like nitrogen or argon before dissolution can also help minimize oxidation.[1]
Q3: I dissolved this compound with heating, but it precipitated upon cooling. How can I prevent this?
A3: This is a common issue known as recrystallization, which occurs when a solution becomes supersaturated as it cools. To prevent this, you can:
-
Use a Co-Solvent: A mixture of solvents, such as water and ethanol or propylene glycol, can create a more favorable environment to keep the this compound in solution.[2]
-
Synthesize a Derivative: Ester derivatives like this compound Dipalmitate are significantly more soluble in organic and oily phases.[4][5]
-
Form an Inclusion Complex: Using cyclodextrins can encapsulate the this compound molecule, enhancing its stability and solubility in aqueous and some organic systems.[6][7][8]
Q4: Can I use solvents other than ethanol or DMSO?
A4: Yes. This compound is also soluble in water, acetone, and methanol.[9][10][11] It is slightly soluble in ethyl acetate, ether, and chloroform, but generally insoluble in non-polar solvents like benzene.[9][11] The choice of solvent depends on your specific application and downstream experiments.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to overcoming common solubility challenges with this compound.
Problem: Poor Solubility in a Target Organic Solvent
Quantitative Solubility Data
The solubility of this compound varies significantly with the solvent and temperature. The data below is compiled from various sources for comparison.
| Compound | Solvent | Solubility | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | ~16 mg/mL | Purge with inert gas recommended.[1] |
| Ethanol | ~5 mg/mL | Purge with inert gas recommended.[1] | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | Aqueous solutions not stable > 1 day.[1] | |
| Water | Soluble | Solubility increases with temperature.[2][9] | |
| Acetone | Soluble | [9][10] | |
| Methanol | Soluble | [10][12] | |
| Ethyl Acetate | Slightly Soluble | [9] | |
| Ether | Slightly Soluble | [9][11] | |
| Chloroform | Slightly Soluble | [9] | |
| Benzene | Insoluble | [11] | |
| This compound Dipalmitate | Water | Insoluble (<1%) | Requires emulsifiers or co-solvents.[13] |
| Oils / Fats | Soluble | Lipophilic derivative.[4][14] |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-Solvent System
This protocol is suitable for achieving higher concentrations of this compound in a moderately polar solution.
-
Preparation: Prepare a 1:1 (v/v) mixture of ethanol and deionized water.
-
Heating: Gently heat the co-solvent mixture to approximately 60-80°C in a covered vessel to prevent evaporation.[2]
-
Dissolution: While stirring continuously with a magnetic stirrer, slowly add the this compound powder to the heated co-solvent.[2]
-
pH Adjustment: Once fully dissolved, allow the solution to cool. Check the pH and adjust to a range of 4.0-6.0 for optimal stability.
-
Filtration: If any particulates remain, filter the solution to remove undissolved material.
-
Storage: Store the final solution in an amber, airtight container away from light.
Protocol 2: Synthesis of this compound Dipalmitate (Chemical Method)
This protocol describes the esterification of this compound to create a lipophilic derivative with enhanced solubility in oils and non-polar solvents.[15] This method should be performed in a fume hood with appropriate personal protective equipment.
Methodology:
-
Initial Suspension: Suspend this compound (1 equivalent) in dry dichloromethane (DCM) within a round-bottom flask equipped with a stir bar.
-
Addition of Base and Catalyst: Add triethylamine (TEA, ~2.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.2 equivalents).[15]
-
Cooling: Cool the mixture to 10°C using an ice bath.[15]
-
Acylation: Dissolve palmitoyl chloride (~2.2 equivalents) in DCM and add it dropwise to the cooled reaction mixture while stirring.[15]
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Workup and Purification: Upon completion, wash the reaction mixture with dilute acid and brine. Dry the organic layer, remove the solvent by rotary evaporation, and purify the crude product via recrystallization or column chromatography to yield pure this compound Dipalmitate.[16]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. guanjiebio.com [guanjiebio.com]
- 3. essentiallynatural.co.za [essentiallynatural.co.za]
- 4. mdpi.com [mdpi.com]
- 5. Nanotechnology-Enhanced Cosmetic Application of this compound Dipalmitate, a this compound Derivate with Improved Properties [ouci.dntb.gov.ua]
- 6. humapub.com [humapub.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. oatext.com [oatext.com]
- 9. This compound CAS#: 501-30-4 [m.chemicalbook.com]
- 10. This compound - Sciencemadness Wiki [sciencemadness.org]
- 11. This compound | C6H6O4 | CID 3840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bioaustralis.com [bioaustralis.com]
- 13. Is this compound Dipalmitate Soluble in Water Or Oil? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 14. haozehealth.com [haozehealth.com]
- 15. mdpi.com [mdpi.com]
- 16. CN105296554A - Preparation method for preparing this compound dipalmitate through compound enzyme method - Google Patents [patents.google.com]
Technical Support Center: Kojic Acid Formulation and Stability
This technical support center provides researchers, scientists, and drug development professionals with in-depth information regarding the impact of pH on the efficacy and stability of Kojic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for formulating with this compound?
A1: The optimal pH range for this compound is between 4.0 and 5.5.[1] This range is ideal for several reasons:
-
Efficacy: Within this acidic pH, this compound can effectively penetrate the upper layers of the skin to inhibit tyrosinase, the key enzyme in melanin production.[1][2][3]
-
Stability: this compound is prone to oxidation and degradation when exposed to light, air, or high pH levels.[1] Maintaining a pH between 4.0 and 5.5 helps preserve its potency.[1]
-
Skin Compatibility: This pH range aligns with the natural pH of the skin's acid mantle (approximately 4.5 to 5.5), which minimizes the risk of irritation and supports the skin's natural barrier function.[1][4]
Q2: What are the consequences of formulating this compound outside its optimal pH range?
A2: Formulating this compound outside the recommended pH of 4.0-5.5 can lead to significant issues:
-
High pH (Alkaline, > 6.0): The stability of this compound decreases, leading to degradation and a loss of its ability to inhibit tyrosinase.[1] This can also disrupt the skin's natural barrier.[1] Formulations may also undergo discoloration, turning yellow or brown, which indicates oxidation and loss of activity.[1][5]
-
Low pH (Highly Acidic, < 3.5): The formulation can become too aggressive, potentially causing skin irritation, stinging, or inflammation.[1] This can compromise the skin barrier, leading to peeling or breakouts.[1]
Q3: How does pH affect the tyrosinase inhibitory activity of this compound?
A3: this compound functions by chelating the copper ions within the active site of the tyrosinase enzyme, which prevents the synthesis of melanin.[3] While some studies on mushroom tyrosinase have shown that the inhibitory effect of this compound has only a slight pH-dependence within a certain range, the overall stability and skin penetration of the molecule are highly pH-dependent.[6] The optimal acidic environment ensures the molecule remains in its most effective form to penetrate the skin and reach the target enzyme.[1]
Q4: My this compound formulation has turned brown. Is it still effective?
A4: No, a brown discoloration is a clear indicator that the this compound has oxidized.[1] This oxidation signifies degradation of the active ingredient, rendering it ineffective for its intended purpose of skin lightening.[1] Using an oxidized product may also increase the risk of skin irritation.[1]
Q5: Are there more stable alternatives to this compound that are less pH-sensitive?
A5: Yes, this compound Dipalmitate, an ester derivative of this compound, is known for its enhanced stability.[7] It is more resistant to degradation from light and heat and is stable over a wider pH range, typically between 3 and 10.[8] This provides greater flexibility in formulation. However, it is a liposoluble compound, which will influence the choice of delivery vehicle.[9]
Troubleshooting Guide
Q1: My formulation containing 2% this compound shows precipitation after pH adjustment. What could be the cause?
A1: This issue likely stems from either the solubility limits of this compound being exceeded or interactions with other formulation components.
-
Troubleshooting Steps:
-
Verify Solubility: Ensure the concentration of this compound is within its solubility limits in your specific solvent system at the final pH. This compound is water-soluble, but its solubility can be affected by other ingredients.[10]
-
Order of Addition: Dissolve the this compound powder completely in the heated water phase before incorporating it into the final formulation.[10][11] Ensure the temperature is not excessively high (ideally below 40°C) to prevent oxidation.[10]
-
pH Adjustment: Adjust the pH of the final formulation gradually. A rapid change in pH can sometimes cause active ingredients to fall out of solution.
-
Chelating Agents: The presence of metal ions can contribute to the instability of this compound. Incorporating a chelating agent, such as EDTA, can help to sequester these ions and improve stability.[12][13]
-
Q2: I am observing a rapid loss of potency in my this compound serum during stability testing, even though the pH is within the 4.0-5.5 range. What other factors should I consider?
A2: While pH is a critical factor, other elements can accelerate the degradation of this compound.
-
Troubleshooting Steps:
-
Exposure to Light and Air: this compound is highly sensitive to light and oxygen.[10]
-
Oxidative Stress: The presence of oxidizing agents or exposure to oxidative conditions will degrade this compound.
-
Storage Temperature: Higher temperatures can accelerate degradation.
-
Solution: Store the formulation in a cool, dark place. Refrigeration is often recommended for optimal stability.[15]
-
-
Q3: Can I combine this compound with other active ingredients like AHAs or Vitamin C? What are the pH considerations?
A3: Combining this compound with other actives requires careful consideration of their respective optimal pH ranges.
-
Alpha-Hydroxy Acids (AHAs) like Glycolic Acid: AHAs also function at a low pH, often below 4.0. While their pH ranges can overlap with this compound, the combination may increase the potential for skin irritation.[1] Careful formulation and testing are necessary.
-
Vitamin C (L-Ascorbic Acid): For maximum stability and efficacy, L-Ascorbic Acid requires a very low pH, typically below 3.5.[1] This is below the ideal range for this compound stability and could lead to irritation.[1] Formulating these two ingredients together is challenging and generally not recommended unless using more stable Vitamin C derivatives.
-
Niacinamide: Niacinamide is most stable at a pH between 5.0 and 7.0.[1] It can be compatible with this compound at a pH of around 5.0-5.5, where both ingredients can maintain reasonable stability.[1]
Data Presentation
Table 1: pH-Dependent Stability of this compound in W/O/W Double Emulsions
| pH of Internal Aqueous Phase | Approximate Stability | Observations |
| 3.7 | Highest Stability | Minimal degradation observed over the study period. |
| 4.5 | Moderate Stability | A noticeable but acceptable level of degradation occurred. |
| ~7.0 | Lowest Stability | A significant decrease in the concentration of this compound was noted. |
This table is a summary based on findings from a study on this compound stability in double emulsions, which indicated that a more acidic pH leads to higher stability.[16]
Experimental Protocols
Protocol: Assessing the pH-Dependent Stability of a this compound Formulation
This protocol outlines a method to evaluate the stability of a 1% this compound aqueous solution at different pH values over time.
1. Materials and Equipment:
-
This compound powder
-
Deionized water
-
pH adjustment solutions (e.g., citric acid, sodium citrate)
-
pH meter
-
Amber glass vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[17][18]
-
C18 HPLC column[17]
-
Volumetric flasks and pipettes
-
Analytical balance
-
Stability chambers or incubators set to desired temperatures (e.g., 25°C, 40°C)
2. Preparation of this compound Solutions:
-
Prepare a stock solution of 1% (w/v) this compound in deionized water.
-
Divide the stock solution into three separate batches.
-
Adjust the pH of each batch to the target levels using the pH adjustment solutions. For example:
-
Batch A: pH 4.0
-
Batch B: pH 5.5
-
Batch C: pH 7.0
-
-
Verify the final pH of each solution using a calibrated pH meter.
3. Stability Study Setup:
-
Aliquot each pH-adjusted solution into separate, clearly labeled amber glass vials.
-
Store the vials under controlled temperature conditions (e.g., 25°C/60% RH and accelerated conditions at 40°C/75% RH).
-
Designate time points for analysis (e.g., T=0, 1 week, 4 weeks, 8 weeks, 12 weeks).
4. Analytical Method (HPLC):
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1 M sodium dihydrogenphosphate) and an organic solvent like methanol.[19][20]
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Sample Analysis:
-
Data Analysis:
-
Quantify the concentration of this compound in each sample by comparing its peak area to the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
-
Monitor for the appearance of degradation peaks in the chromatogram.
-
Visually inspect the samples at each time point for any changes in color or clarity.
-
Visualizations
Caption: Logical relationships between formulation pH and this compound properties.
Caption: Experimental workflow for pH-dependent stability testing of this compound.
Caption: Simplified pathway of tyrosinase inhibition by this compound.
References
- 1. mugguskincare.com [mugguskincare.com]
- 2. This compound: Side Effects and Benefits [healthline.com]
- 3. Evaluation of the Reduction of Skin Hyperpigmentation Changes under the Influence of a Preparation Containing this compound Using Hyperspectral Imaging—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kojiwhite.com [kojiwhite.com]
- 5. US20130171079A1 - Composition to stabilise this compound - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparative Stability of Two Anti-hyperpigmentation Agents: this compound as a Natural Metabolite and Its Di-Palmitate Ester, Under Oxidative Stress; Application to Pharmaceutical Formulation Design [apb.tbzmed.ac.ir]
- 8. chenlangbio.com [chenlangbio.com]
- 9. Structural Characterization and In Vitro Antioxidant Activity of Kojic Dipalmitate Loaded W/O/W Multiple Emulsions Intended for Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. essentiallynatural.co.za [essentiallynatural.co.za]
- 11. DIY this compound problem | Skin Care Talk [skincaretalk.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistscorner.com [chemistscorner.com]
- 14. magonlinelibrary.com [magonlinelibrary.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Determination of this compound in a skin-whitening cosmetic by high-performance liquid chromatography coupled with ultraviolet detection after pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole. | Sigma-Aldrich [sigmaaldrich.com]
- 18. jmp.ir [jmp.ir]
- 19. Determination of this compound in Various Commercial Foods by HPLC [jstage.jst.go.jp]
- 20. researchgate.net [researchgate.net]
- 21. jyoungpharm.org [jyoungpharm.org]
Technical Support Center: Optimizing Kojic Acid for Tyrosinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Kojic Acid for effective tyrosinase inhibition. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of tyrosinase inhibition by this compound?
A1: this compound primarily acts as a tyrosinase inhibitor by chelating the copper ions within the active site of the enzyme.[1][2] Tyrosinase is a copper-containing enzyme essential for melanin production (melanogenesis).[1] By binding to these copper ions, this compound disrupts the enzyme's structure and function, thereby reducing its ability to convert substrates like L-tyrosine and L-DOPA into melanin.[1][2]
Q2: What is the typical IC50 value for this compound against mushroom tyrosinase?
A2: The half-maximal inhibitory concentration (IC50) of this compound against mushroom tyrosinase can vary depending on the experimental conditions. However, reported values are often in the micromolar range. For instance, studies have reported IC50 values of 30.6 µM, 37.86 ± 2.21 μM, 48.05 ± 3.28 μM, and 121 ± 5 µM for mushroom tyrosinase.[3][4][5][6] It is crucial to note that factors like substrate concentration, enzyme batch, and incubation time can influence the IC50 value.[7]
Q3: What type of inhibitor is this compound?
A3: The inhibitory mechanism of this compound can be complex and depends on the substrate. It has been shown to exhibit competitive inhibition on the monophenolase activity of mushroom tyrosinase.[3][8] For the diphenolase activity, it has been described as having a mixed-type inhibitory effect.[3][7]
Q4: Can this compound be used as a positive control in tyrosinase inhibition assays?
A4: Yes, this compound is widely used as a standard or positive control in tyrosinase inhibition assays due to its well-documented and consistent inhibitory activity.[6][7][8] Its established efficacy provides a reliable benchmark for evaluating the potency of new potential inhibitors.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected tyrosinase inhibition with this compound.
-
Possible Cause 1: Purity of this compound.
-
Solution: Ensure you are using high-purity this compound. Impurities can interfere with the assay.
-
-
Possible Cause 2: Inaccurate Concentration.
-
Solution: Double-check all calculations and dilutions for the this compound stock and working solutions. Prepare fresh solutions for each experiment to avoid degradation.
-
-
Possible Cause 3: Sub-optimal Assay Conditions.
-
Possible Cause 4: Enzyme Activity.
-
Solution: The activity of the tyrosinase enzyme can vary between batches and decrease over time. Use a fresh batch of the enzyme or validate the activity of your current stock.
-
Issue 2: High background absorbance in the assay.
-
Possible Cause 1: Auto-oxidation of L-DOPA.
-
Solution: L-DOPA can auto-oxidize, leading to a high background signal. Prepare the L-DOPA solution fresh just before use. Minimize its exposure to light.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure all reagents and labware are free from contaminants that could interfere with the absorbance reading.
-
Issue 3: Cytotoxicity observed in cell-based assays.
-
Possible Cause 1: High Concentration of this compound.
-
Solution: While this compound is generally considered safe at lower concentrations, higher concentrations can be cytotoxic.[10] It is essential to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. For example, one study found that this compound did not affect cell viability at concentrations between 43.8–700 µM in B16F10 cells.[8]
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Solution: Different cell lines may have varying sensitivities to this compound. Conduct a cytotoxicity assay (e.g., MTT assay) to establish the safe concentration range for your chosen cells.[3]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound against Mushroom Tyrosinase
| IC50 Value (µM) | Substrate | Source |
| 30.6 | Not Specified | [3] |
| 37.86 ± 2.21 | Not Specified | [4] |
| 48.05 ± 3.28 | L-DOPA | [5] |
| 121 ± 5 | L-DOPA | [6] |
| 13.14 µg/mL | L-tyrosine | [9] |
Table 2: Experimental Conditions for Tyrosinase Inhibition Assays
| Parameter | Condition | Source |
| Enzyme | Mushroom Tyrosinase (MTYR) | [6] |
| Substrates | L-tyrosine (monophenolase), L-DOPA (diphenolase) | [6] |
| Buffer | Phosphate Buffer Saline (PBS) or Phosphate Buffer | [6][9] |
| pH | 6.8 | [6][9] |
| Temperature | 25°C or 37°C | [6][9] |
| Wavelength for Detection | 475 nm (dopachrome formation) | [6] |
Experimental Protocols
Mushroom Tyrosinase Activity Assay (Dopachrome Method)
This protocol is adapted from methodologies described in scientific literature.[6][9]
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Phosphate Buffer (e.g., 20 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., buffer or DMSO).
-
Prepare a series of dilutions of this compound to be tested.
-
Prepare a fresh solution of L-DOPA (e.g., 8 mM) in phosphate buffer immediately before use.[6]
-
Prepare a solution of mushroom tyrosinase (e.g., 30 U/mL) in phosphate buffer.[6]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 40 µL of phosphate buffer, 40 µL of the respective this compound dilution, and 40 µL of the tyrosinase solution.
-
Control Well (No Inhibitor): Add 80 µL of phosphate buffer and 40 µL of the tyrosinase solution.
-
Blank Well (No Enzyme): Add 120 µL of phosphate buffer and 40 µL of the L-DOPA solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.[6]
-
Initiate Reaction: Add 40 µL of the L-DOPA solution to all wells except the blank.
-
Measure Absorbance: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a specified duration (e.g., 25-30 minutes) to monitor the formation of dopachrome.[6]
-
Calculate Percentage Inhibition: The percentage of tyrosinase inhibition can be calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the control reaction (without inhibitor).
-
A_sample is the absorbance of the reaction with this compound.
-
Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound.[3]
Materials:
-
Cell line (e.g., B16F10 melanoma cells)
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 2500 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[3]
-
Treatment:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a control group with medium only.
-
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in the CO2 incubator.[3]
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization:
-
Carefully remove the supernatant.
-
Add DMSO (e.g., 200 µL) to each well to dissolve the formazan crystals.
-
Gently shake the plate for about 15 minutes in the dark.[3]
-
-
Measure Absorbance: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate Cell Viability: Cell viability is expressed as a percentage of the control group.
Visualizations
Caption: Mechanism of tyrosinase inhibition by this compound.
Caption: General workflow for a tyrosinase inhibition assay.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosinase inhibitory mechanism and anti-browning properties of novel this compound derivatives bearing aromatic aldehyde moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and tyrosinase inhibitory properties of some novel derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in silico studies of the inhibitory effects of some novel this compound derivatives on tyrosinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Skin Penetration of Kojic Acid with Delivery Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of Kojic Acid (KA) and its derivatives with various delivery systems to enhance skin penetration.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often formulated into delivery systems for topical application?
A1: this compound, a well-known tyrosinase inhibitor used for treating hyperpigmentation, has limitations in its direct application.[1][2][3] Its hydrophilic nature restricts its penetration through the lipid-rich stratum corneum of the skin.[3][4] Furthermore, this compound is prone to instability, degrading when exposed to light, heat, and a wide pH range.[3][5] Delivery systems like nanoemulsions, liposomes, and solid lipid nanoparticles can protect the molecule from degradation, improve its stability, and enhance its permeation into the skin to reach the target melanocytes.[3][6][7]
Q2: What are the most common delivery systems investigated for this compound and its derivatives?
A2: Several nanotechnology-based delivery systems have been developed to improve the efficacy of this compound and its more stable derivative, this compound Dipalmitate (KDP).[6][7][8] These include:
-
Nanoemulsions: Oil-in-water emulsions with very small droplet sizes that can enhance the penetration of active ingredients.[5][6][9]
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature, offering controlled release and improved stability.[1][10][11]
-
Nanostructured Lipid Carriers (NLCs): A modified version of SLNs containing both solid and liquid lipids, which can increase drug loading and prevent drug expulsion.[12][13]
-
Ethosomes: Phospholipid vesicles containing a high concentration of ethanol, which enhances their ability to penetrate deep into the skin layers.[14][15][16]
-
Liposomes: Vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs.[17][18]
-
Niosomes: Vesicles formed from non-ionic surfactants, which are more stable and cost-effective alternatives to liposomes.[19][20][21][22]
Q3: My this compound formulation is showing signs of instability (e.g., color change, precipitation). What could be the cause and how can I fix it?
A3: Instability in this compound formulations is a common issue. The primary causes are exposure to light, heat, and oxidative environments.[3][19] To address this:
-
Use a Derivative: Consider using a more stable derivative like this compound Dipalmitate (KDP), which is less susceptible to degradation.[6][7]
-
Incorporate Antioxidants: Adding antioxidants to your formulation can help prevent oxidative degradation of this compound.
-
Optimize pH: Ensure the pH of your formulation is within a stable range for this compound.
-
Protect from Light and Heat: Store your formulation in light-resistant containers and at a controlled, cool temperature.[14]
-
Encapsulation: Encapsulating this compound within a delivery system like niosomes can protect it from environmental factors.[19]
Q4: I am having trouble with low encapsulation efficiency of this compound in my lipid-based delivery system. What can I do to improve it?
A4: Low encapsulation efficiency can be due to several factors, including the formulation composition and the preparation method. Here are some troubleshooting tips:
-
Optimize Lipid Composition: For SLNs and NLCs, the type of lipid and its concentration can significantly impact drug loading. Experiment with different lipids or combinations of solid and liquid lipids.[10][12]
-
Adjust Surfactant Concentration: The concentration of surfactants or co-surfactants is crucial for vesicle formation and drug entrapment. Vary the surfactant-to-lipid ratio to find the optimal concentration.[12]
-
Modify the Preparation Method: For niosomes, methods like film hydration or direct mixing can yield different encapsulation efficiencies.[19] For SLNs, techniques like high-speed homogenization followed by ultrasonication are common.[1][11] Ensure your method is optimized for your specific components.
-
Consider a Derivative: The lipophilic nature of KDP often results in higher encapsulation efficiency in lipid-based systems compared to the hydrophilic this compound.[23]
Q5: My nano-formulation shows a large particle size and high polydispersity index (PDI). How can I achieve a smaller and more uniform particle size?
A5: A large particle size and high PDI indicate a non-uniform and potentially unstable formulation. To address this:
-
Optimize Homogenization/Sonication: For nanoemulsions and SLNs, the energy input during preparation is critical. Increase the homogenization speed or sonication time and power.[1][11]
-
Adjust Surfactant/Emulsifier Concentration: The type and amount of surfactant or emulsifier play a key role in reducing interfacial tension and forming small, stable droplets or particles.[5][24]
-
Control Temperature: The temperature during preparation can affect the viscosity of the lipid phase and the efficiency of particle size reduction.
-
Optimize Formulation Components: The ratio of oil, surfactant, and aqueous phase in nanoemulsions is crucial for achieving a small droplet size.[24]
Troubleshooting Guides
Issue 1: Poor Skin Permeation of the Final Formulation
| Potential Cause | Troubleshooting Steps |
| Suboptimal Delivery System: The chosen delivery system may not be the most effective for this compound. | Compare the permeation profiles of different systems (e.g., ethosomes are known for deep skin penetration).[14] |
| Incorrect Particle Size: Particles that are too large may not effectively penetrate the stratum corneum. | Optimize the preparation method to achieve a smaller particle size (ideally < 200 nm for nanoparticles).[5][9] |
| Surface Charge Issues: The zeta potential of the particles can influence their interaction with the skin. | Modify the formulation to achieve a slightly negative zeta potential, which is generally favorable for topical delivery.[5][14] |
| Inadequate Formulation Base: The vehicle (gel, cream) in which the delivery system is incorporated can affect release and permeation. | Evaluate different hydrogel or cream bases for their compatibility and release characteristics.[23] |
Issue 2: Formulation Instability During Storage
| Potential Cause | Troubleshooting Steps |
| Particle Aggregation: Due to low zeta potential. | Increase the magnitude of the zeta potential (either positive or negative) to enhance electrostatic repulsion between particles.[14] |
| Drug Leakage: From the delivery system over time. | For SLNs/NLCs, select lipids with a more stable crystalline structure. For liposomes/niosomes, optimize the cholesterol content.[19] |
| Phase Separation (Nanoemulsions): Due to Ostwald ripening or coalescence. | Optimize the surfactant blend and concentration. Ensure the oil and aqueous phases are well-matched.[24] |
| Chemical Degradation of this compound: As discussed in the FAQs. | Use a stable derivative like KDP, add antioxidants, and control storage conditions (light and temperature).[6][7] |
Data Presentation: Comparison of this compound Delivery Systems
| Delivery System | Active Ingredient | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Ethosomes | This compound Dipalmitate | 148 | -23.4 | 90.0 | [14] |
| Solid Lipid Nanoparticles (SLNs) | This compound | 157 | -27.7 | 59.0 | [11] |
| Nanoemulsion | This compound Dipalmitate | < 130 | ~ -10 | > 95 | [5] |
| Nanoemulsion | Kojic Monooleate | 110 | - | - | [24] |
| Niosomes | This compound | < 10,000 | - | High | [19] |
| Liquid Crystalline Systems | This compound | - | - | - | [2][25] |
| Nanostructured Lipid Carriers (NLCs) | This compound | - | - | - | [12][13] |
Experimental Protocols
Preparation of this compound Dipalmitate (KDP) Loaded Ethosomes
This protocol is based on the cold method described in the literature.[14]
-
Preparation of the Organic Phase: Dissolve this compound Dipalmitate and soy phosphatidylcholine in ethanol in a sealed vessel.
-
Hydration: Slowly add propylene glycol to the organic phase while stirring continuously.
-
Vesicle Formation: Add water to the mixture drop by drop under constant stirring.
-
Sizing: To achieve a uniform size, the formulation can be sonicated or extruded.
-
Characterization: Analyze the resulting ethosomal suspension for particle size, zeta potential, and encapsulation efficiency.
Preparation of this compound (KA) Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-speed homogenization followed by ultra-probe sonication method.[1][11]
-
Preparation of the Lipid Phase: Melt the solid lipid (e.g., Glyceryl Monostearate, Cholesterol) at a temperature above its melting point.
-
Drug Incorporation: Disperse this compound in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Tween 20) and co-surfactant (e.g., Span 60) in hot distilled water.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed.
-
Nanosizing: Subject the resulting emulsion to probe sonication.
-
Cooling: Allow the nanoemulsion to cool down to room temperature to form the SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Mandatory Visualizations
References
- 1. An emerging technology in lipid research for targeting hydrophilic drugs to the skin in the treatment of hyperpigmentation disorders: this compound-solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skin delivery of this compound-loaded nanotechnology-based drug delivery systems for the treatment of skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and this compound Ester: Review on Nanotechnology-based Approach for Enhancing the Delivery Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Nanoemulsion Containing Kojic Dipalmitate and Rosehip Oil: A Promising Formulation to Treat Melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. neliti.com [neliti.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Whitening effect of this compound dipalmitate loaded nanosized ethosomal gel for the treatment of hyperpigmentation: In vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Whitening effect of this compound dipalmitate loaded nanosized ethosomal gel for the treatment of hyperpigmentation: In vitro and in vivo characterization [scite.ai]
- 17. researchgate.net [researchgate.net]
- 18. specialchem.com [specialchem.com]
- 19. journals.tbzmed.ac.ir [journals.tbzmed.ac.ir]
- 20. (PDF) this compound and hydroquinone non-ionic surfactant vesicles for topical application (2018) | Mahsan Divanbeygikermani | 4 Citations [scispace.com]
- 21. pharmacyjournal.in [pharmacyjournal.in]
- 22. Niosome: A future of targeted drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Skin Delivery of this compound-Loaded Nanotechnology-Based Drug Delivery Systems for the Treatment of Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Kojic Acid and Hydroquinone as Tyrosinase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kojic Acid and Hydroquinone, two prominent agents used for their skin-lightening properties, focusing on their roles as tyrosinase inhibitors. The analysis is supported by experimental data on their inhibitory mechanisms, potency, and the biochemical pathways they influence.
Quantitative Performance Analysis
The inhibitory potential of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Ki value indicates the binding affinity of the inhibitor to the enzyme. A lower value for both parameters signifies higher potency.
The table below summarizes the reported quantitative data for this compound and Hydroquinone against tyrosinase. It is important to note that IC50 values can vary significantly based on experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human), the substrate used (L-tyrosine for monophenolase activity, L-DOPA for diphenolase activity), and assay conditions[1].
| Inhibitor | Parameter | Value | Enzyme Source | Substrate | Reference |
| This compound | IC50 | 70 ± 7 µM | Mushroom | L-Tyrosine | [2] |
| IC50 | 121 ± 5 µM | Mushroom | L-DOPA | [2] | |
| IC50 | 28.50 ± 1.10 µM | Mushroom | L-DOPA | [3] | |
| IC50 | 16.6 - 48.62 µM | Mushroom | Not Specified | [4] | |
| IC50 | > 500 µM | Human | Not Specified | [1] | |
| Ki | 9.23 µM | Mushroom | Not Specified | [5] | |
| Hydroquinone | IC50 | 22.78 ± 0.16 µM | Mushroom | L-DOPA | [3] |
| IC50 | > 500 µM | Human | Not Specified | [1] |
Note: Some studies indicate that at lower concentrations, hydroquinone can paradoxically increase the rate of DOPA oxidation, which complicates direct IC50 comparisons[6]. Both agents show significantly weaker inhibition against human tyrosinase compared to the more commonly used mushroom tyrosinase[1].
Mechanism of Tyrosinase Inhibition
While both compounds inhibit tyrosinase, they do so through distinct molecular mechanisms.
This compound: The primary mechanism of this compound is the chelation of the copper ions within the active site of the tyrosinase enzyme[7][8]. Tyrosinase is a copper-containing enzyme, and these ions are essential for its catalytic activity[8]. By binding to these copper ions, this compound disrupts the enzyme's structure and function, preventing it from converting substrates into melanin precursors[8][9]. Kinetic studies have shown that it can act as a competitive inhibitor for the monophenolase activity and a mixed-type inhibitor for the diphenolase activity of mushroom tyrosinase[10]. It has also been characterized as a slow-binding inhibitor of the enzyme's catecholase activity[11].
Hydroquinone: Considered a gold standard for treating hyperpigmentation, hydroquinone's main mechanism involves acting as an alternate substrate for tyrosinase[7][12]. Due to its structural similarity to tyrosine, it competitively inhibits the enzyme[7][13]. Tyrosinase preferentially oxidizes hydroquinone over its natural substrate, L-tyrosine[7][12]. This competitive substrate inhibition effectively reduces the rate of melanin synthesis. In addition to direct enzyme inhibition, hydroquinone is also thought to suppress other metabolic processes within melanocytes and can lead to melanosome degradation and selective damage to the pigment-producing cells[7][13].
Signaling Pathway Interference
Melanogenesis is a complex process regulated by various signaling pathways. The principal pathway involves the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R), which triggers a cascade through cyclic AMP (cAMP) and protein kinase A (PKA). This ultimately leads to the phosphorylation of the microphthalmia-associated transcription factor (MITF), the master regulator that promotes the transcription of key melanogenic enzymes, including tyrosinase[14][15][16].
Both this compound and Hydroquinone exert their effects downstream in this pathway, directly targeting the tyrosinase enzyme itself rather than the upstream signaling components like MC1R or MITF.
Experimental Protocols
The following is a generalized methodology for an in vitro tyrosinase inhibition assay, synthesized from standard protocols, to evaluate and compare inhibitors like this compound and Hydroquinone.
Objective: To determine the IC50 value of a test compound against mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (substrate)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test Inhibitors (this compound, Hydroquinone) dissolved in an appropriate solvent (e.g., water, DMSO)
-
Positive Control (e.g., a known concentration of this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~475-510 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (e.g., 1000 U/mL).
-
Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 2 mM).
-
Prepare serial dilutions of the test inhibitors and the positive control (this compound) at various concentrations in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control (EC) wells: Add buffer and tyrosinase solution. This represents 100% enzyme activity.
-
Inhibitor Control (IC) wells: Add a known concentration of this compound solution and tyrosinase solution.
-
Sample (S) wells: Add the diluted test inhibitor solutions and tyrosinase solution.
-
Blank wells: Add buffer only to correct for background absorbance.
-
-
Pre-incubation:
-
To each well (except blanks), add the appropriate buffer or inhibitor solution.
-
Add the tyrosinase enzyme solution to the EC, IC, and S wells.
-
Mix gently and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme[2][17].
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance (e.g., at 475 nm for dopachrome formation) kinetically over a period (e.g., 10-20 minutes) or at a single endpoint after a fixed incubation time[18].
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time graph) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Conclusion
Both this compound and Hydroquinone are effective inhibitors of the tyrosinase enzyme, a critical control point in melanin synthesis. However, they operate via fundamentally different mechanisms. This compound acts as a non-competitive or mixed-type inhibitor by chelating the essential copper ions in the enzyme's active site. In contrast, Hydroquinone functions as a competitive inhibitor, acting as a preferred substrate for the enzyme. While both are widely used, their efficacy, particularly on human tyrosinase, and potential side effects necessitate careful consideration in research and development applications. The provided protocols and diagrams offer a foundational framework for the continued investigation and comparison of these and other novel tyrosinase inhibitors.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biofor.co.il [biofor.co.il]
- 8. nbinno.com [nbinno.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Synthesis and tyrosinase inhibitory properties of some novel derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Cosmetic Skin Whitening Agent, is a Slow‐binding Inhibitor of Catecholase Activity of Tyrosinase | Semantic Scholar [semanticscholar.org]
- 12. Mechanism of inhibition of melanogenesis by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. activeconceptsllc.com [activeconceptsllc.com]
The Efficacy of Kojic Acid Derivatives in Combating Skin Hyperpigmentation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Kojic acid, a metabolite produced by several species of fungi, has long been recognized for its depigmenting properties, primarily through the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. However, the clinical application of this compound has been hampered by its instability and potential for skin irritation. To address these limitations, a variety of this compound derivatives, particularly esters, have been synthesized to enhance stability, improve skin penetration, and increase efficacy. This guide provides a comparative overview of the in vivo and in vitro efficacy of prominent this compound derivatives for the treatment of skin hyperpigmentation, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound Derivatives
The development of this compound derivatives aims to improve upon the therapeutic profile of the parent molecule. While direct in vivo comparative studies between different derivatives are limited in publicly available literature, existing in vitro and individual in vivo studies provide valuable insights into their relative performance.
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of various this compound derivatives compared to this compound. It is important to note that the in vivo data for this compound Dipalmitate is derived from a study on a specific formulation, and direct comparison with other derivatives should be made with caution.
| Compound | Test System | Key Efficacy Metric | Results | Reference |
| This compound (KA) | B16F1 Melanoma Cells (in vitro) | Melanin Content Inhibition | Significant reduction at 31.3-62.5 µg/mL | |
| B16F1 Melanoma Cells (in vitro) | Cellular Tyrosinase Inhibition | Significant reduction at 31.25-62.5 µg/mL | ||
| This compound Monooleate (KAMO) | B16F1 Melanoma Cells (in vitro) | Melanin Content Inhibition | Similar to this compound | |
| B16F1 Melanoma Cells (in vitro) | Cellular Tyrosinase Inhibition | Similar to this compound | ||
| This compound Monolaurate (KAML) | B16F1 Melanoma Cells (in vitro) | Melanin Content Inhibition | Similar to this compound | |
| B16F1 Melanoma Cells (in vitro) | Cellular Tyrosinase Inhibition | Similar to this compound | ||
| This compound Monopalmitate (KAMP) | B16F1 Melanoma Cells (in vitro) | Melanin Content Inhibition | Slightly higher than this compound at 15.63-62.5 µg/mL | |
| B16F1 Melanoma Cells (in vitro) | Cellular Tyrosinase Inhibition | Similar to this compound | ||
| This compound Dipalmitate (KAD) | Human Subjects (in vivo, ethosomal gel) | Skin Melanin Level | Significant decrease over 84 days |
Signaling Pathways in Melanogenesis
The primary mechanism of action for this compound and its derivatives is the inhibition of tyrosinase, which plays a crucial role in the melanogenesis signaling pathway. Understanding this pathway is essential for the rational design of novel depigmenting agents.
Caption: Melanogenesis signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of the efficacy of skin depigmenting agents.
In Vitro Melanin Content and Tyrosinase Activity Assay
This protocol is adapted from studies on B16F1 melanoma cells.
1. Cell Culture and Treatment:
- Culture B16F1 mouse melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seed cells in 6-well plates at a density of 1x10^5 cells/well and allow them to adhere for 24 hours.
- Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 48-72 hours). A known tyrosinase inhibitor (e.g., this compound itself) should be used as a positive control, and untreated cells as a negative control.
2. Melanin Content Measurement:
- After treatment, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells with 1N NaOH containing 10% DMSO at 80°C for 1 hour.
- Measure the absorbance of the lysate at 475 nm using a microplate reader.
- Quantify the melanin content by comparing the absorbance to a standard curve generated with synthetic melanin.
- Normalize the melanin content to the total protein content of the cells, determined using a standard protein assay (e.g., Bradford assay).
3. Cellular Tyrosinase Activity Assay:
- Wash the treated cells with PBS and lyse them with a lysis buffer (e.g., 1% Triton X-100 in PBS).
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the supernatant.
- To a 96-well plate, add an equal amount of protein from each sample.
- Add L-DOPA solution (e.g., 2 mg/mL) to each well to initiate the tyrosinase reaction.
- Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.
- Express tyrosinase activity as the percentage of the activity in untreated control cells.
In Vivo Evaluation of Depigmenting Efficacy in a Guinea Pig Model
This protocol describes a general workflow for inducing hyperpigmentation and evaluating the efficacy of test compounds, based on established animal models.
Caption: A typical experimental workflow for in vivo evaluation of depigmenting agents.
1. Animal Model and Hyperpigmentation Induction:
- Use brownish or black guinea pigs, as their skin pigmentation response is similar to that of humans.
- Acclimatize the animals for at least one week before the experiment.
- Remove the hair from a defined area on the dorsal skin.
- Induce hyperpigmentation by exposing the depilated skin to a controlled dose of UVA or UVB radiation. The irradiation schedule may vary, for example, daily for a few days or several times a week for a couple of weeks.
2. Treatment Protocol:
- Divide the animals into groups: a vehicle control group, a positive control group (e.g., treated with this compound or hydroquinone), and one or more test groups for the this compound derivatives.
- Prepare the test compounds in a suitable vehicle (e.g., a cream or gel base).
- Apply a defined amount of the formulation to the designated pigmented area daily for a specified duration (e.g., 2-4 weeks).
3. Efficacy Assessment:
- Visual Assessment: Score the degree of pigmentation at regular intervals using a predefined scale.
- Colorimetric Measurement: Use a chromameter or a spectrophotometer to quantitatively measure the changes in skin color. The L* value (lightness) is a key parameter, where an increase indicates skin lightening. The Melanin Index can also be calculated from the reflectance spectra.
- Histological Analysis: At the end of the study, collect skin biopsies from the treated areas. Perform Fontana-Masson staining to visualize and quantify melanin deposits in the epidermis.
- Biochemical Analysis: Homogenize skin biopsies to measure tyrosinase activity and melanin content using methods similar to the in vitro assays described above.
Conclusion
This compound derivatives, particularly esters like this compound dipalmitate, represent a promising strategy to overcome the limitations of this compound for the treatment of skin hyperpigmentation. While in vitro studies provide a valuable initial screening tool, demonstrating the potential for enhanced efficacy, further rigorous in vivo comparative studies are crucial to definitively establish the clinical superiority of these derivatives. The experimental protocols outlined in this guide provide a framework for such evaluations, ensuring standardized and comparable data generation. Future research should focus on conducting head-to-head in vivo trials of different this compound derivatives to provide a clearer picture of their relative performance and to identify the most potent and safe candidates for further clinical development.
Validating the Antioxidant Capacity of Kojic Acid Using the DPPH Assay: A Comparative Guide
Kojic acid, a metabolite produced by several species of fungi, is widely recognized in the cosmetic and food industries for its skin-lightening and preservative properties.[1][2] Beyond these applications, this compound also possesses notable antioxidant capabilities, primarily attributed to its ability to chelate metal ions.[3] This guide provides a comprehensive overview of the validation of this compound's antioxidant capacity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common and reliable method for evaluating free radical scavenging activity. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and replicate such experimental validations.
Experimental Protocol: DPPH Radical Scavenging Assay
The following protocol outlines the steps to determine the antioxidant activity of this compound. This method is based on the principle that antioxidants will donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[4]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Positive Controls: Ascorbic Acid (Vitamin C), Trolox
-
UV-Vis Spectrophotometer
-
96-well microplate or cuvettes
-
Micropipettes
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH (e.g., 10⁻³ M) in methanol or ethanol.
-
From the stock solution, prepare a working solution (e.g., 60 µM) by diluting it with the same solvent. The absorbance of the working solution should be approximately 1.00 ± 0.200 at 517 nm.[4]
-
The DPPH solution should be freshly prepared and kept in the dark to prevent degradation.[4][5]
-
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of dilutions of this compound at various concentrations (e.g., 10-100 µg/mL).
-
Prepare solutions of the positive controls (Ascorbic Acid, Trolox) at the same concentrations.
-
The solvent used for the samples will serve as the blank.
-
-
Assay Protocol:
-
Add a specific volume of the sample or control solution (e.g., 100 µL or 20 µl) to a corresponding volume of the DPPH working solution (e.g., 3.9 mL or 200 µl).[3][5]
-
Mix the solution thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[3][4]
-
After incubation, measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.[3][4]
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where:
-
A₀ is the absorbance of the control (DPPH solution without the sample).
-
A₁ is the absorbance of the sample with the DPPH solution.[3]
-
-
-
Determination of IC₅₀ Value:
Experimental Workflow
References
- 1. beminimalist.co [beminimalist.co]
- 2. mdpi.com [mdpi.com]
- 3. Structural Characterization and In Vitro Antioxidant Activity of Kojic Dipalmitate Loaded W/O/W Multiple Emulsions Intended for Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. jurnal.unimed.ac.id [jurnal.unimed.ac.id]
A Comparative Analysis of the Antimicrobial Spectra of Kojic Acid, Cinnamaldehyde, and Tea Tree Oil
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Antimicrobial Performance of Three Natural Compounds
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents from natural sources. Kojic acid, a fungal metabolite; cinnamaldehyde, the primary constituent of cinnamon bark oil; and tea tree oil, an essential oil from Melaleuca alternifolia, have all demonstrated promising antimicrobial properties. This guide provides a comparative analysis of their antimicrobial spectra, supported by quantitative experimental data, detailed methodologies, and visualizations of their mechanisms of action to aid in research and development efforts.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of these natural compounds is most commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound, Cinnamaldehyde, and Tea Tree Oil against a range of bacteria and fungi, as reported in various studies. It is important to note that MIC values can vary between studies due to differences in methodology, microbial strains, and testing conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Type | MIC (µg/mL) |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 64[1] |
| Streptococcus pyogenes | Gram-positive Bacteria | 64[1] |
| Escherichia coli | Gram-negative Bacteria | 128[1] |
| Staphylococcus aureus | Gram-positive Bacteria | 256[1] |
| Candida albicans | Fungus | 128 - 640[1][2] |
| Trichophyton rubrum | Fungus | 128 - 160[1][2] |
| Cryptococcus neoformans | Fungus | 80[2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Cinnamaldehyde
| Microorganism | Type | MIC (µg/mL) |
| Escherichia coli | Gram-negative Bacteria | 157 - 780[3][4] |
| Staphylococcus aureus | Gram-positive Bacteria | 100 - >400[5] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 250 - 1000[6] |
| Candida albicans | Fungus | ≥ 200[7] |
Table 3: Minimum Inhibitory Concentration (MIC) of Tea Tree Oil (% v/v)
| Microorganism | Type | MIC (% v/v) |
| Staphylococcus aureus | Gram-positive Bacteria | 0.2 - 0.8[8][9] |
| Escherichia coli | Gram-negative Bacteria | 1.0[10] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >2.0[10] |
| Candida albicans | Fungus | 0.125 - 0.5[9][10] |
| Enterococcus faecalis | Gram-positive Bacteria | >2.0[10] |
Experimental Protocols: Key Methodologies
The data presented in the tables above are primarily derived from the broth microdilution method. This is a standardized and widely used technique to determine the MIC of an antimicrobial agent.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the general steps for performing a broth microdilution assay.
1. Preparation of Materials:
- Microorganism: A pure, overnight culture of the test microorganism grown in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Antimicrobial Agent: A stock solution of the test compound (this compound, Cinnamaldehyde, or Tea Tree Oil) prepared in a suitable solvent.
- Growth Medium: Sterile broth medium.
- 96-Well Microtiter Plate: Sterile, flat-bottomed 96-well plates.
2. Inoculum Preparation:
- The overnight culture of the microorganism is diluted in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-2 x 10⁸ CFU/mL for bacteria.
- This standardized suspension is further diluted to obtain the final desired inoculum concentration in the wells, which is usually 5 x 10⁵ CFU/mL.
3. Serial Dilution of the Antimicrobial Agent:
- A two-fold serial dilution of the antimicrobial agent is performed directly in the 96-well plate.
- Typically, 100 µL of sterile broth is added to all wells except the first column.
- 200 µL of the highest concentration of the antimicrobial agent is added to the first well of each row.
- 100 µL is then transferred from the first well to the second, mixed, and this process is repeated across the plate to create a concentration gradient. The final 100 µL from the last dilution well is discarded.
4. Inoculation:
- The prepared microbial inoculum is added to each well (except for the sterility control wells) to a final volume of 200 µL per well.
5. Controls:
- Growth Control: Wells containing only the growth medium and the microbial inoculum to ensure the viability of the microorganism.
- Sterility Control: Wells containing only the sterile growth medium to check for contamination.
6. Incubation:
- The microtiter plates are incubated under appropriate conditions for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
7. Determination of MIC:
- After incubation, the plates are visually inspected for turbidity.
- The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Visualization of Mechanisms and Workflows
While detailed signaling pathways for the antimicrobial action of these natural compounds are not yet fully elucidated in the scientific literature, their primary mechanisms of action have been established. The following diagrams illustrate these mechanisms and the experimental workflow for determining antimicrobial susceptibility.
Antimicrobial Mechanisms of Action
The primary target for this compound, Cinnamaldehyde, and Tea Tree Oil is the microbial cell membrane. Disruption of this critical barrier leads to a cascade of events culminating in cell death.
This compound disrupts the integrity of the microbial cell membrane, leading to increased permeability.[11] This results in the leakage of intracellular components such as potassium ions (K+) and allows this compound to interact with DNA, ultimately leading to bacterial inactivation.[11]
Cinnamaldehyde exerts its antimicrobial effect by damaging the bacterial cell membrane, altering the structure of membrane proteins, and inhibiting the biosynthesis of glycerophospholipids, which are essential membrane components.[2][12] This leads to increased membrane permeability and leakage of intracellular contents.[12]
The antimicrobial activity of Tea Tree Oil is primarily attributed to its main component, terpinen-4-ol.[13] This lipophilic compound partitions into the microbial cell membrane, disrupting its structure and increasing its permeability. This leads to a loss of chemiosmotic control and inhibition of cellular respiration.
Conclusion
This compound, Cinnamaldehyde, and Tea Tree Oil each exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi. Their primary mechanism of action involves the disruption of the cell membrane, a target that is less likely to develop resistance compared to specific enzymatic pathways. The quantitative data and mechanistic insights provided in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the potential of these natural compounds as alternatives or adjuncts to conventional antimicrobial therapies. Further research into their specific molecular interactions and potential for synergistic effects with other antimicrobial agents is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Mechanism of Cinnamaldehyde: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dermatology.mhmedical.com [dermatology.mhmedical.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of antibacterial and anti-biofilm properties of this compound against five food-related bacteria and related subcellular mechanisms of bacterial inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of antimicrobial activity and mechanism of vapor-phase cinnamaldehyde for killing Escherichia coli based on fumigation method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Melaleuca alternifolia (Tea Tree) Oil: a Review of Antimicrobial and Other Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining the Antimicrobial Actions of Tea Tree Oil - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Kojic Acid in Melanogenesis Inhibition: A Quantitative Comparison
For researchers, scientists, and professionals in drug development, the quest for effective and reliable depigmenting agents is ongoing. Kojic Acid, a fungal metabolite, has long been a cornerstone in this field. This guide provides a quantitative assessment of this compound's efficacy in reducing melanin in cell culture, comparing its performance against other known inhibitors and detailing the experimental protocols for reproducible evaluation.
Performance Benchmark: this compound vs. Alternative Melanogenesis Inhibitors
This compound's primary mechanism of action is the inhibition of tyrosinase, the key enzyme in melanin synthesis, by chelating the copper ions in its active site.[1][2] Its effectiveness, however, is often compared to other agents that target the same pathway. The following table summarizes the quantitative data from various in vitro studies on the reduction of melanin content and inhibition of tyrosinase activity by this compound and its counterparts in B16F10 melanoma cells, a common model for studying melanogenesis.
| Compound | Concentration | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) | Cell Viability (% of Control) | Source |
| This compound | 175 µM | 94 ± 5% | - | Not Affected | [3] |
| 700 µM | 69 ± 7% | Dose-dependent inhibition | Not Affected | [3] | |
| 0.5 mM | Less potent than β-arbutin | - | Not significantly decreased | [3] | |
| 62.5 µg/mL | Significant reduction | Significant reduction | Lower cytotoxicity than at higher doses | [4][5] | |
| β-Arbutin | 43.8 µM | 87 ± 7% | - | - | [3] |
| 700 µM | 59 ± 8% | Dose-dependent inhibition | - | [3] | |
| α-Arbutin | 350 µM | 95 ± 11% | - | - | [3] |
| 700 µM | 81 ± 3% | Dose-dependent inhibition | - | [3] | |
| Deoxyarbutin | 43.8 µM | 67 ± 7% | - | Potent decrease | [3] |
| 700 µM | 18 ± 2% | Potent inhibition | Potent decrease | [3] | |
| 4-Butylresorcinol | 21 µM (IC50) | - | Potent inhibition (20x > this compound) | - | [2] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
As the data indicates, while this compound demonstrates a clear dose-dependent inhibition of melanin synthesis without significant cytotoxicity at effective concentrations, other compounds like Deoxyarbutin show stronger melanin reduction but with a considerable impact on cell viability.[3] 4-Butylresorcinol emerges as a significantly more potent tyrosinase inhibitor than this compound in enzymatic assays.[2]
Experimental Protocols for Quantitative Melanin Assessment
Reproducible and accurate quantification of melanin is crucial for evaluating the efficacy of potential depigmenting agents. The most common method employed in cell culture is spectrophotometric analysis of melanin content after cell lysis.
Protocol: Spectrophotometric Melanin Quantification
This protocol is adapted from established methods for quantifying intracellular melanin in cultured cells, such as B16F10 melanoma cells.[6][7]
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
96-well plates
-
Spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compounds (e.g., this compound) and a vehicle control. It is common to co-stimulate with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.[8]
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add 100 µL of 1 N NaOH with 10% DMSO to each well.
-
Incubate at 80°C for 1 hour to solubilize the melanin.
-
-
Quantification:
-
Data Normalization: Normalize the melanin content to the total protein content of each sample, which can be determined using a BCA protein assay.
Signaling Pathways in Melanogenesis and the Role of this compound
Understanding the molecular pathways governing melanin production is essential for targeted drug development. Melanogenesis is primarily regulated by the Microphthalmia-associated transcription factor (MITF), which controls the expression of key melanogenic enzymes like tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1] Various signaling cascades, including the cAMP and MAPK pathways, converge on MITF to regulate its activity.
This compound's intervention is direct and potent. By chelating the copper ions essential for tyrosinase function, it effectively blocks the initial and rate-limiting steps of melanin synthesis.[1]
References
- 1. Frontiers | The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins [frontiersin.org]
- 2. Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents [jstage.jst.go.jp]
- 3. This compound Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depigmenting Effect of this compound Esters in Hyperpigmented B16F1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of melanin content [bio-protocol.org]
- 7. 2.4. Melanin Content Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Side-by-side comparison of different analytical methods for Kojic Acid quantification
For Researchers, Scientists, and Drug Development Professionals
Kojic acid, a fungal metabolite, is a widely utilized ingredient in the cosmetic and pharmaceutical industries, primarily for its skin-lightening properties. Its ability to inhibit tyrosinase, a key enzyme in melanin synthesis, makes it a compound of significant interest. Accurate and precise quantification of this compound in various matrices is crucial for quality control, formulation development, and research. This guide provides a side-by-side comparison of different analytical methods for this compound quantification, complete with experimental data and detailed protocols.
At a Glance: Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and cost. The following table summarizes the quantitative performance of several common analytical techniques for this compound determination.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| HPLC with UV Detection | 0.25 - 5 µg/mL | 0.06 µg/mL | 0.2 µg/mL[1] | 83.4 - 98.1 |
| UV-Vis Spectrophotometry | 5 - 50 µg/mL[2][3] | 0.15 µg/mL[2] | 0.46 µg/mL[2] | 99.53 - 101.24[2] |
| Capillary Electrophoresis | 20 - 100 µg/mL[4] | Not Reported | Not Reported | > 99[4] |
| Electrochemical Method | 0.3 - 237.0 µM[5][6] | 0.09 µM[5][6] | Not Reported | Satisfactory[5][6] |
Visualizing the Mechanism: this compound's Inhibition of Tyrosinase
This compound's efficacy as a skin-lightening agent stems from its ability to inhibit the enzyme tyrosinase, which plays a crucial role in the biochemical pathway of melanin production. The following diagram illustrates this inhibitory action.
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation, identification, and quantification of this compound.
Principle: This method separates this compound from other components in a sample mixture based on its affinity for a stationary phase (column) and a mobile phase. The quantification is achieved by measuring the absorbance of the eluted this compound at a specific wavelength using a UV detector. To enhance sensitivity, a pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be performed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 150 mm x 3.0 mm i.d., 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Milli-Q water
-
Trifluoroacetic acid (TFA)
-
Borate buffer (for derivatization)
-
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) (for derivatization)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and Milli-Q water containing 0.1% (v/v) TFA (e.g., 550:450 v/v).
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of standard solutions by diluting the stock solution to known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Derivatization (Optional, for enhanced sensitivity): Mix the standard or sample solution with NBD-F in a borate buffer (pH 9.0) and heat at 40°C for 7 minutes.
-
Chromatographic Conditions:
-
Flow rate: 0.35 mL/min
-
Injection volume: 20 µL
-
Column temperature: Room temperature
-
Detection wavelength: 380 nm (with NBD-F derivatization) or 280 nm (without derivatization).[7]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow for HPLC Analysis
UV-Vis Spectrophotometry
UV-Vis Spectrophotometry is a simpler and more accessible method for this compound quantification.
Principle: This method is based on the formation of a colored complex between this compound and aluminum ions (Al³⁺), which absorbs light at a higher wavelength than this compound alone, thus improving selectivity.[2] The absorbance of this complex is directly proportional to the concentration of this compound.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
This compound standard
-
Aluminum chloride (AlCl₃) solution
-
Deionized water
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in deionized water. Prepare a series of standard solutions by diluting the stock solution to known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in deionized water.
-
Complex Formation: To a specific volume of each standard and sample solution, add a defined volume of the AlCl₃ solution. Allow the reaction to proceed for a set amount of time to ensure complete complex formation.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance of the this compound-Al³⁺ complex (around 305 nm).[2]
-
Measure the absorbance of the blank (reagents without this compound), standard solutions, and sample solutions.
-
-
Quantification: Create a calibration curve by plotting the absorbance of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers high separation efficiency and requires small sample volumes.
Principle: This technique separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. The time it takes for this compound to migrate through the capillary to the detector is used for identification, and the peak area is used for quantification.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Untreated fused-silica capillary[4]
Reagents:
-
Phosphate buffer (e.g., 20 mM, pH 6.5)[4]
-
This compound standard
Procedure:
-
Buffer Preparation: Prepare the phosphate buffer and degas it before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the running buffer. Prepare a series of standard solutions by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the running buffer and filter if necessary.
-
Electrophoretic Conditions:
-
Analysis: Inject the standard and sample solutions into the capillary.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample based on its peak area.
Electrochemical Methods
Electrochemical methods provide high sensitivity and are suitable for the analysis of electroactive compounds like this compound.
Principle: These methods involve the use of a modified electrode that facilitates the electrochemical oxidation of this compound. The resulting oxidation peak current, measured by techniques like differential pulse voltammetry (DPV), is proportional to the concentration of this compound.
Instrumentation:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode system (working, reference, and counter electrodes)
-
Modified working electrode (e.g., [Fe(HL)₂Cl₂] nano-complex-IL/CPE)[5][6]
Reagents:
-
Phosphate buffer solution (PBS) as the supporting electrolyte
-
This compound standard
-
Reagents for electrode modification (e.g., [Fe(HL)₂Cl₂] nano-complex and ionic liquid)[5][6]
Procedure:
-
Electrode Preparation: Prepare the modified working electrode according to the specific protocol.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the supporting electrolyte (e.g., PBS pH 7.0).[5] Prepare a series of standard solutions by dilution.
-
Electrochemical Measurement:
-
Place the three-electrode system in the electrochemical cell containing the standard or sample solution.
-
Perform differential pulse voltammetry (DPV) over a specific potential range.
-
-
Quantification: Record the oxidation peak current for each standard solution and construct a calibration curve. Measure the peak current of the sample and determine the this compound concentration from the calibration curve.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Experimental design and capillary electrophoresis for simultaneous analysis of arbutin, this compound and hydroquinone in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Determination of this compound using carbon paste electrode modified by [Fe(HL)2Cl2] nano-complex and ionic liquid: Original scientific paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 7. jmp.ir [jmp.ir]
Safety Operating Guide
Proper Disposal Procedures for Kojic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of kojic acid in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring personnel safety and environmental compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1][2][3] All handling of this compound, particularly in powdered form, should be conducted in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust.[3][4]
II. This compound Waste Classification
As a suspected carcinogen (H351), this compound waste should be treated as hazardous chemical waste.[4] It is imperative that this compound waste is not mixed with non-hazardous waste.[5]
III. Step-by-Step Disposal Protocol
The following steps outline the recommended procedure for the disposal of this compound waste:
-
Collection :
-
Collect solid this compound waste, including contaminated materials like gloves and absorbent paper, in a designated, clearly labeled, and sealed container.[4][6]
-
For liquid waste containing this compound, use a compatible, leak-proof container.[6] Containers should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[4][7]
-
-
Spill Management :
-
Small Spills : Carefully sweep or scoop up the spilled solid material into a suitable waste disposal container.[1][2][8] Avoid creating dust.[9] The contaminated surface can then be cleaned. While some sources suggest neutralization of the residue with a dilute solution of sodium carbonate followed by a water rinse for disposal via the sanitary system, this is not recommended as a primary disposal method due to the potential carcinogenicity of this compound.[1][2][8]
-
Large Spills : Evacuate the area. If safe to do so, prevent further spillage.[4][9] Use appropriate tools to place the material into a convenient waste disposal container.[1][2][8] The final cleanup of the area should be done in accordance with institutional and local regulations.
-
-
Disposal Route Selection :
-
Primary Recommended Method : The most appropriate disposal method for this compound is through a licensed chemical waste disposal service.[4] This may involve controlled incineration in a chemical incinerator equipped with an afterburner and flue gas scrubbing.[4]
-
Sewer Disposal : Direct disposal of this compound into the sewer system is not recommended.[4] Although this compound is water-soluble, its potential health hazards warrant more stringent disposal methods.
-
-
Regulatory Compliance :
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
V. Quantitative Data Summary
No specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for sewer release) are consistently provided in safety data sheets. The overarching recommendation is to treat it as hazardous waste and dispose of it through certified channels.
| Parameter | Value | Source |
| Recommended Disposal Method | Controlled Incineration | [4] |
| Sewer Disposal | Not Recommended | [4] |
| Waste Classification | Hazardous (Suspected Carcinogen) | [4] |
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. hmdb.ca [hmdb.ca]
- 3. trade-chem.com [trade-chem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. cn.haihangindustry.com [cn.haihangindustry.com]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Kojic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with chemical compounds such as Kojic Acid, a thorough understanding and implementation of appropriate safety protocols, including the use of personal protective equipment (PPE), is critical. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of this compound to foster a secure and productive research setting.
Hazard Identification and Personal Protective Equipment
This compound, while used in various applications, can present hazards upon exposure. It may cause skin and eye irritation, and inhaling its dust can lead to respiratory tract irritation.[1][2] Some safety data sheets (SDS) also indicate that it is suspected of causing genetic defects and cancer.[1][3][4] Therefore, adherence to proper PPE protocols is non-negotiable.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[5] Chemical splash goggles should be used when there is a risk of splashing. | To protect eyes from dust particles and potential splashes of solutions containing this compound, which can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) inspected prior to use.[5][6] | To prevent skin contact, which can cause irritation.[1][2] Proper glove removal technique is crucial to avoid contamination.[5] |
| Body Protection | A lab coat or other protective clothing to minimize skin contact.[2][3] For significant exposure risk, impervious clothing may be necessary.[4] | To protect skin from accidental spills and contamination.[3] |
| Respiratory Protection | Generally not required if working in a well-ventilated area.[5] If dust is generated and ventilation is insufficient, a NIOSH-approved N95 or P1 dust mask is recommended.[5][7] For higher exposures, a full-face respirator may be necessary.[4] | To prevent inhalation of this compound dust, which can irritate the respiratory system.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Step-by-Step Handling Procedure
-
Pre-Experiment Preparation:
-
Thoroughly review the this compound Safety Data Sheet (SDS) before beginning any work.[4]
-
Ensure that a properly functioning fume hood or other local exhaust ventilation is available and in use.[2][8]
-
Verify that an eyewash station and safety shower are readily accessible.[9]
-
Assemble all necessary PPE as outlined in the table above.
-
-
Handling this compound:
-
When weighing or transferring the solid, do so in a manner that minimizes the generation of dust.[3][4]
-
If creating a solution, add the this compound powder to the solvent slowly.
-
Keep the container of this compound tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[2][4][5]
-
-
Accidental Spills:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste this compound: Dispose of waste this compound in a suitable, closed, and labeled container.[3][5] Disposal should be carried out by a licensed chemical disposal company.[4] Do not allow the product to enter drains or sewer systems.[4][5]
-
Contaminated Materials: Contaminated gloves, lab coats, and other disposable materials should be placed in a sealed bag and disposed of as chemical waste in accordance with institutional and local regulations.[5]
-
Empty Containers: Empty containers may retain product residue and should be handled as hazardous waste. They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if permissible, or punctured and disposed of in a sanitary landfill.[4]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. trade-chem.com [trade-chem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. leelinework.com [leelinework.com]
- 7. hmdb.ca [hmdb.ca]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
